Difference between N-acetyl-1-methyl-L-histidine and 3-methylhistidine
The following technical guide details the structural, metabolic, and clinical distinctions between N-acetyl-1-methyl-L-histidine and 3-methylhistidine . Core Distinction & Application in Drug Development Executive Summar...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the structural, metabolic, and clinical distinctions between N-acetyl-1-methyl-L-histidine and 3-methylhistidine .
Core Distinction & Application in Drug Development
Executive Summary
The distinction between N-acetyl-1-methyl-L-histidine and 3-methylhistidine (3-MH) is a critical checkpoint in metabolic profiling, particularly for sarcopenia research and drug safety (myotoxicity) assessments.
3-Methylhistidine (
-methylhistidine): The "Gold Standard" biomarker for endogenous myofibrillar protein breakdown (muscle wasting).[1] In humans, it is excreted primarily in its free form.
N-acetyl-1-methyl-L-histidine: A downstream metabolite of 1-methylhistidine (
-methylhistidine) , which is derived almost exclusively from dietary intake (anserine in poultry/fish). It serves as a dietary confounder or a uremic toxin marker in renal failure, not a direct measure of muscle atrophy.
Critical Risk: Confusing these isomers or their acetylated derivatives leads to false positives in muscle catabolism data, as dietary intake (1-MH series) can mask or mimic endogenous breakdown (3-MH series).
Chemical Identity & Nomenclature
The primary source of confusion lies in the historical numbering of the imidazole ring. Modern IUPAC standards distinguish the nitrogens as pros (
The following diagram illustrates the structural difference based on the methylation site on the imidazole ring.
Figure 1: Structural divergence of Histidine methylation. Note that 1-MH is N-pi (
) methylated, while 3-MH is N-tau () methylated.
Biological Origins & Metabolism
The 3-Methylhistidine Pathway (Muscle Specific)
3-MH is formed by the post-translational methylation of specific histidine residues in actin and myosin heavy chains.[2]
Mechanism: During intracellular protein breakdown (proteolysis), 3-MH is released.[2]
Reutilization: Crucially, 3-MH cannot be reacylated to tRNA. It is not recycled into new protein synthesis.[3][4]
Excretion: It is quantitatively excreted in urine, making it a stoichiometric proxy for myofibrillar degradation.[5]
The N-acetyl-1-methyl-L-histidine Pathway (Dietary Specific)
1-MH is the hydrolysis product of Anserine (
-alanyl--methylhistidine), a dipeptide abundant in skeletal muscle of birds (poultry) and fish.
Ingestion: Consumption of chicken or tuna spikes plasma 1-MH levels.
Metabolism: 1-MH is cleared by the kidneys.[6] In some metabolic states (or specific species), it undergoes N-acetylation to form N-acetyl-1-methyl-L-histidine prior to excretion.
Clinical Consequence: High levels of N-acetyl-1-MH indicate recent meat intake or reduced renal clearance (accumulation of uremic toxins), not muscle wasting.
Species-Specific Excretion (The "Rat Trap")
Drug development professionals translating preclinical safety data must note a critical species difference:
Rats: Excrete 3-MH primarily as N-acetyl-3-methylhistidine .[1][7]
Humans: Excrete 3-MH primarily as Free 3-methylhistidine .
Protocol Note: If you measure "Total 3-MH" in human urine without hydrolysis, you are measuring the active biomarker. If you measure it in rat urine without hydrolysis, you may miss >80% of the signal unless you specifically target the N-acetylated form.
Analytical Methodologies
Separating these isomers is chemically challenging due to identical molecular weights (isobaric).
LC-MS/MS Separation Protocol
Challenge: 1-MH and 3-MH share the same parent mass (
170.1) and often similar fragments. N-acetylated forms share 212.1.
Recommended Workflow:
Column Selection: HILIC (Hydrophilic Interaction Liquid Chromatography) is superior to C18 for these polar, basic compounds.
Phase: Zwitterionic HILIC or Silica-based Amide.
Mobile Phase: High organic (Acetonitrile) with ammonium formate/formic acid buffer (pH 3.0).
Differentiation:
Retention Time: 3-MH typically elutes after 1-MH on HILIC columns due to higher polarity of the
-methyl group exposure.
Fragment Ions:
3-MH Major Fragment:
170 124 (loss of formic acid).
N-acetyl-derivatives: Look for the loss of the acetyl group (
212 170) followed by the immonium ion.
Data Normalization
Urine: Normalize to Creatinine (e.g.,
mol 3-MH / mmol Creatinine).
Plasma: Requires strict dietary control (meat-free diet for 3 days) to eliminate the 1-MH/3-MH dietary background noise.
Summary of Differences
Feature
N-acetyl-1-methyl-L-histidine
3-Methylhistidine
Primary Origin
Dietary (Poultry/Fish intake)
Endogenous (Muscle Breakdown)
Precursor
Anserine (-alanyl-1-MH)
Actin / Myosin
Biological Significance
Dietary marker; Uremic toxin (Kidney failure)
Biomarker for Sarcopenia, Cachexia, Myotoxicity
Urinary Form (Human)
Minor metabolite (often elevated in CKD)
Major form (Free)
Urinary Form (Rat)
Variable
Major form is N-acetylated
Clinical Action
Control for diet; Monitor renal function
Monitor muscle wasting severity
References
IUPAC. (2024).[4] Nomenclature of Histidine Derivatives: Pros and Tele Numbering. IUPAC Gold Book.[2] [Link]2]
Kochlik, B. et al. (2018). The influence of dietary habits on the urinary excretion of 3-methylhistidine and 1-methylhistidine.Nutrients, 10(11), 1609. [Link]
Long, C. L. et al. (1975). Metabolism of 3-methylhistidine in man.[5][8]Metabolism, 24(8), 929-935. [Link]
Araníbar, N. et al. (2011). Identification of 1- and 3-methylhistidine as biomarkers of skeletal muscle toxicity by nuclear magnetic resonance-based metabolic profiling.Analytical Biochemistry, 410(1), 84-91. [Link]
Luo, S. et al. (2021). Comprehensive and quantitative urinary metabolomic profiling for improved characterization of diabetic nephropathy.Journal of Proteome Research, 20(5), 2611-2622. [Link]
An In-Depth Technical Guide to the Biochemical Pathway and Precursors of N-Acetyl-1-methyl-L-histidine
Abstract N-Acetyl-1-methyl-L-histidine is a methylated and acetylated derivative of the essential amino acid L-histidine. While its precise biological role is an emerging area of research, its biosynthesis provides a fas...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
N-Acetyl-1-methyl-L-histidine is a methylated and acetylated derivative of the essential amino acid L-histidine. While its precise biological role is an emerging area of research, its biosynthesis provides a fascinating case study in the specificity and interplay of amino acid modifying enzymes. This guide delineates the probable biochemical pathways for the synthesis of N-Acetyl-1-methyl-L-histidine, identifies the key precursors and enzymes, and provides detailed experimental protocols for its study. This document is intended for researchers, scientists, and drug development professionals engaged in the fields of metabolomics, enzyme kinetics, and biomarker discovery.
Introduction: The Significance of Histidine and its Derivatives
L-histidine is an essential amino acid with a unique imidazole side chain that allows it to participate in a wide array of biological functions, including proton buffering, metal ion chelation, and scavenging of reactive oxygen species.[1] Post-translational and metabolic modifications of histidine give rise to a variety of molecules with specialized roles. Notable examples include histamine, a key mediator of immune responses, and the dipeptides carnosine and anserine, which are abundant in muscle and nervous tissues and are implicated in pH buffering and antioxidant protection.[2][3]
N-Acetyl-1-methyl-L-histidine is a less-studied derivative, characterized by the acetylation of the α-amino group and methylation at the N-1 (π) position of the imidazole ring.[4] Understanding its biosynthesis is crucial for elucidating its potential physiological functions and its relevance in health and disease.
The Biochemical Landscape: Pathways to N-Acetyl-1-methyl-L-histidine
The biosynthesis of N-Acetyl-1-methyl-L-histidine is not yet definitively elucidated in a single, linear pathway. However, based on the known substrate specificities of relevant enzymes, two primary pathways are proposed. Both pathways originate from L-histidine and converge on the final product.
The core precursors for the biosynthesis of N-Acetyl-1-methyl-L-histidine are:
L-Histidine: The fundamental amino acid backbone.
Acetyl-Coenzyme A (Acetyl-CoA): The donor of the acetyl group.
S-Adenosylmethionine (SAM): The primary biological methyl group donor.
Pathway A: Acetylation Followed by Methylation
In this pathway, L-histidine is first acetylated to form N-Acetyl-L-histidine, which is subsequently methylated.
Step 1: N-Acetylation of L-Histidine. The synthesis of N-Acetyl-L-histidine is catalyzed by the enzyme Histidine N-acetyltransferase (EC 2.3.1.33).[5][6] The human enzyme responsible for this reaction has been identified as N-acetyltransferase 16 (NAT16) .[7][8] This enzyme transfers the acetyl group from Acetyl-CoA to the α-amino group of L-histidine.
Step 2: N1-Methylation of N-Acetyl-L-histidine. The subsequent methylation of N-Acetyl-L-histidine at the N-1 position of the imidazole ring is the less characterized step. A strong candidate for this reaction is Carnosine N-methyltransferase 1 (CARNMT1) .[9][10][11] CARNMT1 is known to methylate the histidine residue within the dipeptide carnosine to form anserine.[3][12][13] Given its known activity on histidine-containing di- and tripeptides, it is plausible that CARNMT1 can also recognize and methylate N-Acetyl-L-histidine.[7][11]
Pathway B: Methylation Followed by Acetylation
This alternative pathway involves the initial methylation of L-histidine, followed by acetylation.
Step 1: N1-Methylation of L-Histidine. The direct methylation of L-histidine to form 1-Methyl-L-histidine is also a potential route.[10] The enzyme CARNMT1 is again a likely candidate for this reaction, given its documented ability to act on various histidine-containing small molecules.[7][11]
Step 2: N-Acetylation of 1-Methyl-L-histidine. The final step in this pathway is the acetylation of 1-Methyl-L-histidine. The enzyme Histidine N-acetyltransferase (NAT16) has been shown to utilize 1-methyl-histidine as a substrate, lending strong support to the viability of this pathway.[8]
The following diagram illustrates the two proposed biochemical pathways for the synthesis of N-Acetyl-1-methyl-L-histidine.
Caption: Proposed biochemical pathways for N-Acetyl-1-methyl-L-histidine synthesis.
Experimental Protocols for the Study of N-Acetyl-1-methyl-L-histidine
The analysis of N-Acetyl-1-methyl-L-histidine and its precursors in biological matrices requires sensitive and specific analytical techniques. High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the methods of choice.
Quantification by LC-MS/MS
LC-MS/MS offers high sensitivity and specificity, allowing for the direct quantification of N-Acetyl-1-methyl-L-histidine in complex biological samples without the need for derivatization.[14][15]
3.1.1. Sample Preparation (Plasma)
To 100 µL of plasma, add 400 µL of ice-cold methanol containing an appropriate internal standard (e.g., isotopically labeled N-Acetyl-1-methyl-L-histidine).
Vortex for 1 minute to precipitate proteins.
Centrifuge at 14,000 x g for 10 minutes at 4°C.
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
Reconstitute the residue in 100 µL of the initial mobile phase.
3.1.2. Chromatographic and Mass Spectrometric Conditions
Parameter
Condition
LC System
UPLC or HPLC system
Column
Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm)
To be determined using a standard of N-Acetyl-1-methyl-L-histidine. Expected precursor ion [M+H]⁺ at m/z 212.1. Product ions would be identified by fragmentation of the precursor.
Analysis by HPLC with Pre-column Derivatization
For laboratories without access to mass spectrometry, HPLC with UV or fluorescence detection can be employed. This typically requires a derivatization step to attach a chromophore or fluorophore to the amino acid.[16][17]
3.2.1. Derivatization with o-Phthalaldehyde (OPA)
Prepare a derivatization reagent by dissolving 50 mg of OPA in 1.25 mL of methanol, then add 11.2 mL of 0.1 M borate buffer (pH 9.5) and 50 µL of β-mercaptoethanol.
To 50 µL of the prepared sample (from section 3.1.1), add 50 µL of the OPA reagent.
Vortex for 30 seconds and let the reaction proceed for 2 minutes at room temperature.
Inject the derivatized sample onto the HPLC system.
3.2.2. HPLC-UV/Fluorescence Conditions
Parameter
Condition
LC System
HPLC with UV or Fluorescence detector
Column
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A
25 mM Sodium phosphate buffer, pH 7.2
Mobile Phase B
Acetonitrile/Methanol/Water (45:45:10, v/v/v)
Gradient
Optimized for the separation of the derivatized amino acids.
Flow Rate
1.0 mL/min
Detection
Fluorescence: Ex: 340 nm, Em: 450 nm; UV: 337 nm
The following diagram outlines a general experimental workflow for the analysis of N-Acetyl-1-methyl-L-histidine.
Caption: General experimental workflow for N-Acetyl-1-methyl-L-histidine analysis.
Structural Elucidation by NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous identification of N-Acetyl-1-methyl-L-histidine. The expected proton (¹H) NMR chemical shifts in D₂O are approximately:
Proton
Approximate Chemical Shift (ppm)
Imidazole C2-H
~7.6
Imidazole C4-H
~7.0
α-CH
~4.4
β-CH₂
~3.0-3.2
N1-CH₃
~3.7
Acetyl-CH₃
~2.0
Note: These are estimated values and may vary depending on the solvent and pH.[1][18][19]
Conclusion and Future Directions
The biosynthesis of N-Acetyl-1-methyl-L-histidine likely proceeds through one of two parallel pathways involving the sequential action of a histidine N-acetyltransferase (NAT16) and a carnosine N-methyltransferase (CARNMT1). The elucidation of the preferred pathway and the kinetic parameters of these enzymes with respect to the intermediates will be crucial for a complete understanding of this metabolic route. The analytical methods described herein provide a robust framework for the quantification of N-Acetyl-1-methyl-L-histidine in biological systems, paving the way for future studies into its physiological role and its potential as a biomarker in various pathological conditions. Further research is warranted to explore the substrate specificity of CARNMT1 for free and acetylated histidine and to investigate the biological activities of the end product, N-Acetyl-1-methyl-L-histidine.
Wikipedia. (n.d.). Histidine N-acetyltransferase. Retrieved from [Link]
Lv, J., et al. (2021). METTL9 mediated N1-histidine methylation of zinc transporters is required for tumor growth. Protein & Cell, 12(10), 817-822. [Link]
SMPDB. (2021). 1-Methylhistidine Metabolism. Retrieved from [Link]
Boutz, P. L. (2023). Putting a finger on histidine methylation. Genes & Development, 37(15-16), 721-723. [Link]
Food and Agriculture Organization of the United Nations. (n.d.). Characterization of METTL9 and CARNMT1 – Two Novel Protein Histidine Methyltransferases. AGRIS. Retrieved from [Link]
Kapell, S. C., & Jakobsson, M. E. (2021). Biochemistry of protein histidine methylation. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1869(10), 140696. [Link]
UniProt. (n.d.). CARNMT1 - Carnosine N-methyltransferase - Homo sapiens (Human). Retrieved from [Link]
PubChem. (n.d.). N-Acetyl-1-methyl-L-histidine. Retrieved from [Link]
Baslow, M. H. (2015). N-acetyl-l-histidine, a Prominent Biomolecule in Brain and Eye of Poikilothermic Vertebrates. Metabolites, 5(2), 225-243. [Link]
Hino, F., et al. (2023). Quantification of Nτ -Methylhistidine and Nπ-Methylhistidine in Chicken Plasma by Liquid Chromatography–Tandem Mass Spectrometry. Journal of Poultry Science, 60(3), 265-271. [Link]
Drozak, J., et al. (2013). Molecular Identification of Carnosine N-Methyltransferase as Chicken Histamine N-Methyltransferase-Like Protein (HNMT-Like). PLoS ONE, 8(5), e64805. [Link]
Protein & Cell. (2021). METTL9 mediated N1-histidine methylation of zinc transporters is required for tumor growth. [Link]
Rinderknecht, H., Rebane, T., & Ma, V. (1964). Synthesis of Carnosine, Anserine, and Isoanserine. The Journal of Organic Chemistry, 29(7), 1968-1970. [Link]
Journal of Chromatographic Science. (2016). High-Throughput UPLC–MS Method for the Determination of N-Acetyl-l-Cysteine: Application in Tissue Distribution Study in Wistar Rats. [Link]
Togashi, M., et al. (1998). HPLC Determination of N-Acetyl-L-Histidine and its Related Compounds in Fish Tissues. Fisheries Science, 64(1), 126-129. [Link]
ResearchGate. (n.d.). The molecular basis for acetylhistidine synthesis by HisAT/NAT16. Retrieved from [Link]
Boldyrev, A. A., Aldini, G., & Derave, W. (2013). Physiology and pathophysiology of carnosine. Physiological reviews, 93(4), 1803–1845. [Link]
de-Souza-Silva, E. A., et al. (2023). Anserine is expressed in human cardiac and skeletal muscles. Physiological Reports, 11(19), e15830. [Link]
BMRB. (n.d.). pH-dependent random coil H, C, and N chemical shifts of the ionizable amino acids. Retrieved from [Link]
Wikipedia. (n.d.). Carnosine N-methyltransferase. Retrieved from [Link]
HPLC. (2022). In-Needle Pre-Column Derivatization for Amino Acid Quantification (iPDAQ) Using HPLC. [Link]
Li, Y., et al. (2021). A reliable LC-MS/MS method for the quantification of natural amino acids in mouse plasma: Method validation and application to a study on amino acid dynamics during hepatocellular carcinoma progression. Journal of Pharmaceutical and Biomedical Analysis, 198, 114013. [Link]
ResearchGate. (n.d.). Orthologues of the human protein histidine methyltransferase METTL9 display distinct substrate specificities. Retrieved from [Link]
Insights.bio. (n.d.). A simple RP-HPLC method for the stability-indicating determination of N-acetyl-L-cysteine and N,N'-diacetyl-L-cystine in cell culture media. Retrieved from [Link]
Acta Scientific. (2021). Pre and Post Column Derivatization of Amino Acid - A Systematic Review of HPLC. [Link]
ResearchGate. (n.d.). 13-Minute, Comprehensive, Direct LC-MS/MS Analysis of Amino Acids in Plasma. Retrieved from [Link]
PMC. (2023). Molecular basis for METTL9-mediated N1-histidine methylation. [Link]
ResearchGate. (n.d.). New Automated Amino Acid Analysis by HPLC Precolumns Derviatization with Fluorenylmethyloxcarbonylchlorid. Retrieved from [Link]
Wikipedia. (n.d.). Anserine. Retrieved from [Link]
University of Colorado Boulder. (n.d.). NMR Chemical Shifts. Retrieved from [Link]
ResearchGate. (n.d.). The methyltransferase METTL9 mediates pervasive 1-methylhistidine modification in mammalian proteomes. Retrieved from [Link]
This guide provides an in-depth technical analysis of Ac-His(1-Me)-OH (N-Acetyl-1-methyl-L-histidine), focusing on its chemical structure, synthesis, and utility in peptide drug development. Executive Summary & Nomenclat...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth technical analysis of Ac-His(1-Me)-OH (N-Acetyl-1-methyl-L-histidine), focusing on its chemical structure, synthesis, and utility in peptide drug development.
Executive Summary & Nomenclature Criticality
Ac-His(1-Me)-OH is the N-acetylated derivative of 1-methyl-L-histidine. It serves as a specialized building block in peptide synthesis and a metabolic biomarker in clinical research.
⚠️ Critical Nomenclature Warning
The designation "1-Methyl" is subject to a pervasive conflict between IUPAC chemical nomenclature and historical biochemical usage.[1] This ambiguity can lead to the synthesis of the wrong isomer in drug discovery.
Chemical/IUPAC Definition (Standard for this Guide): "1-Methylhistidine" refers to the Tele (
) isomer.[2] The methyl group is on the nitrogen farthest from the alanine side chain. This corresponds to the commercially available CAS 84285-33-6 .
Biochemical Definition: In older biological literature (e.g., muscle metabolism), "1-Methylhistidine" often refers to the Pros (
) isomer (found in anserine), while "3-Methylhistidine" refers to the Tele () isomer.[3]
This guide focuses on the chemically standard
-methyl isomer (IUPAC: 1-methyl), consistent with most peptide synthesis catalogs.
Chemical Structure & Properties[2][4][5][6][7][8][9][10][11]
The acetylation of the
-amine eliminates the zwitterionic character of the amino acid backbone, leaving the imidazole ring as the sole ionizable side chain. Methylation at the position locks the tautomeric state of the imidazole, preventing the proton "shuffling" characteristic of native histidine.
Soluble in Water, DMSO, Methanol; Sparingly soluble in Ethanol.[4]
pKa (Imidazole)
~6.5 (Slightly higher than native His due to inductive effect of methyl)
Appearance
White to off-white crystalline powder
Stability
Stable under normal conditions; Hygroscopic.
Structural Visualization (Graphviz)
The following diagram illustrates the chemical structure of Ac-His(1-Me)-OH (
isomer) and highlights the fixed tautomeric state compared to native histidine.
Caption: Structural logic of Ac-His(1-Me)-OH. The methyl group at the
position (IUPAC N1) prevents hydrogen bond donation at this site, altering receptor binding profiles.
Synthesis & Manufacturing Protocol
The synthesis of Ac-His(1-Me)-OH typically proceeds via the acetylation of the parent amino acid, 1-Methyl-L-Histidine. This protocol ensures high enantiomeric purity and yield.
Dissolution: Dissolve 10 mmol of 1-Methyl-L-Histidine in 10 mL of 2N NaOH. Cool the solution to 0°C in an ice bath.
Acetylation: Dropwise add 12 mmol of Acetic Anhydride over 20 minutes while vigorously stirring.
pH Control: Simultaneously add 2N NaOH to maintain pH between 9.0 and 10.0. Crucial: Failure to maintain basic pH results in incomplete acetylation.
Reaction Completion: Allow the mixture to warm to room temperature and stir for 2 hours. Monitor via TLC (System: n-Butanol/Acetic Acid/Water 4:1:1).
Acidification: Acidify the solution to pH 2.0 using concentrated HCl.
Extraction/Desalting:
Evaporate to dryness under reduced pressure.
Extract the residue with hot absolute ethanol (to separate the product from NaCl).
Filter and evaporate the ethanol.
Crystallization: Recrystallize the crude oil from a minimal amount of water/ethanol or acetone/ether mixture.
Synthesis Workflow Diagram
Caption: Aqueous phase synthesis workflow for N-acetylation of methylhistidine.
Applications in Drug Development[5][14][15]
Peptidomimetic "Tautomer Locking"
In native histidine, the proton on the imidazole ring rapidly equilibrates between the
and positions. This tautomerism allows histidine to act as both a donor and acceptor in catalytic triads (e.g., serine proteases).
Mechanism: Incorporating Ac-His(1-Me)-OH into a peptide sequence permanently blocks the
position with a methyl group.
Utility: This forces the
nitrogen to carry the lone pair, altering the hydrogen bonding geometry. This is used to probe the specific mechanistic role of histidine residues in receptor-ligand interactions.
Prevention of Racemization
Histidine is notoriously prone to racemization during peptide coupling due to the imidazole group abstracting the
-proton.
Solution:
-methylation (using Ac-His(1-Me)-OH or its Fmoc analog) suppresses this side reaction by reducing the basicity of the imidazole ring and sterically hindering the abstraction pathway.
Metabolic Stability
N-acetylated and methylated amino acids are resistant to standard aminopeptidases. Peptides containing Ac-His(1-Me)-OH at the N-terminus exhibit significantly extended half-lives in serum compared to their native counterparts.
References
PubChem. (2025).[2][5] N-Acetyl-1-methyl-L-histidine (Compound).[5] National Library of Medicine. [Link]
IUPAC-IUB Joint Commission on Biochemical Nomenclature. (1983). Nomenclature and Symbolism for Amino Acids and Peptides. [Link]
FooDB. (2024). 1-Methylhistidine vs 3-Methylhistidine Nomenclature. [Link][1][3][6]
-Acetyl-1-Methylhistidine in Marine Systems: Physiological Role, Occurrence, and Analytical Characterization
This technical guide provides an in-depth analysis of -acetyl-1-methylhistidine (NAMH) , a specific imidazole derivative found in marine and aquatic systems. It synthesizes chemical profiling, physiological roles (specif...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide provides an in-depth analysis of
-acetyl-1-methylhistidine (NAMH) , a specific imidazole derivative found in marine and aquatic systems. It synthesizes chemical profiling, physiological roles (specifically in osmoregulation and stress tolerance), and advanced analytical protocols.
Executive Summary
-Acetyl-1-methylhistidine (NAMH) is a specialized metabolite derived from the methylation and acetylation of L-histidine. While often overshadowed by its dipeptide analogs (anserine, carnosine) and cyclic derivatives (spinacine), NAMH has emerged as a critical biomarker for metabolic stress and osmoregulation in specific aquatic taxa, such as the annual killifish (Austrofundulus limnaeus). This guide delineates the chemical identity of NAMH, its distribution in marine/aquatic environments, its physiological function as a compatible solute, and the precise LC-MS/MS methodologies required for its quantification against isomeric interference.
Chemical Profile & Nomenclature
Accurate identification is critical due to the prevalence of structural isomers in marine tissues. NAMH is distinct from Spinacine (a cyclic imidazo-pyridine derivative) and
(pros, N1) nitrogen of the imidazole ring, not the (tele, N3) nitrogen. This distinction dictates its metabolic pathway and analytical retention time.
Structural Comparison (DOT Diagram)
The following diagram illustrates the structural relationship between Histidine, 1-Methylhistidine, NAMH, and the often-confused Spinacine.
Figure 1: Structural lineage of Histidine derivatives. Note that NAMH is a linear acetylated product, whereas Spinacine is a bicyclic product.
Biological Occurrence in Marine & Aquatic Species
Unlike the ubiquitously high concentrations of anserine in tuna or salmon muscle, NAMH appears as a specialized metabolite regulated by specific physiological states.
Primary Sources
Species
Tissue/State
Concentration Profile
Physiological Context
Killifish (Austrofundulus limnaeus)
Embryos (Diapause II)
High Accumulation
Dehydration tolerance; acts as a compatible solute during aerial exposure.
Teleost Fish (General)
Skeletal Muscle
Trace to Moderate
Metabolic byproduct of Anserine turnover; often co-elutes with N-acetylhistidine.
Amphibians (Frog)
Cardiac Muscle
Detectable
Associated with contractile sensitivity and buffering.
Sharks/Rays
Muscle/Plasma
Variable
Often confused with Spinacine; NAMH is present as a minor component of the urea-retention system.
The "Killifish Anomaly"
Research into A. limnaeus embryos has identified NAMH as a key component of the "molecular shield" against desiccation. During diapause, these embryos survive total dehydration. Metabolomic profiling reveals that NAMH accumulates alongside polyamines and sugar alcohols to stabilize protein structures in the absence of water, functioning similarly to trehalose in invertebrates.
Physiological Mechanisms
Osmoregulation & Water Retention
In marine environments, maintaining intracellular hydration against high salinity is critical. NAMH functions as a compatible solute (osmolyte).
Mechanism: It is a zwitterionic molecule at physiological pH. It accumulates in the cytoplasm to balance external osmotic pressure without perturbing enzyme function (unlike inorganic salts).
Water Interaction: The acetyl group increases hydrophilicity compared to 1-methylhistidine, enhancing its water-structuring capacity in dehydrated tissues.
Antioxidant Activity
The imidazole ring of NAMH retains the ability to scavenge singlet oxygen and hydroxyl radicals. While less potent than carnosine, the acetylation of the alpha-amine protects the molecule from rapid degradation by cytosolic peptidases, extending its half-life during oxidative stress events (e.g., hypoxia/reoxygenation cycles in intertidal zones).
Analytical Methodologies
Quantifying NAMH requires rigorous separation from its isomer,
-acetyl-3-methylhistidine. Standard C18 HPLC often fails to resolve these peaks. HILIC-MS/MS is the gold standard.
Extraction Protocol (Self-Validating)
Reagents: 0.6 M Perchloric Acid (PCA), 2 M KOH, Internal Standard (
-acetyl-L-histidine-d3).
Step-by-Step:
Homogenization: Pulverize 50 mg marine tissue (frozen liquid N
) with 500 µL ice-cold 0.6 M PCA.
Precipitation: Vortex 1 min; incubate on ice 15 min to precipitate proteins.
Centrifugation: 15,000 x g for 20 min at 4°C.
Neutralization: Transfer supernatant; neutralize to pH 7.0 ± 0.2 using 2 M KOH (monitor with micro-pH probe). Critical: Acidic pH degrades the acetyl bond over time; basic pH causes racemization.
Clarification: Centrifuge again to remove KClO
salts. Filter (0.22 µm PTFE).
LC-MS/MS Workflow (HILIC Mode)
Column: ZIC-HILIC or Amide-HILIC (2.1 x 100 mm, 1.7 µm).
Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).
Mobile Phase B: Acetonitrile (0.1% Formic Acid).
Gradient: 90% B to 50% B over 10 min.
Transitions (MRM):
Quantifier: m/z 212.1
170.1 (Loss of acetyl group).
Qualifier: m/z 212.1
95.1 (Imidazole ring fragment).
Analytical Logic Diagram
Figure 2: Validated workflow for the specific extraction and quantification of NAMH from complex marine matrices.
Pharmacological & Drug Development Potential
While currently a niche metabolite in marine biology, NAMH holds translational potential:
Renal Biomarker: In humans, NAMH accumulation is directly linked to NAT8 (N-acetyltransferase 8) activity and kidney function. Marine models (like sharks with high urea retention) could serve as comparative models for renal transporter drug discovery.
Stable Antioxidant: Unlike carnosine, which is rapidly hydrolyzed by carnosinase in human plasma, NAMH is more resistant to enzymatic cleavage due to the N-acetylation and N-methylation. This makes it a candidate scaffold for stable peptide-mimetic antioxidants.
References
Podrabsky, J. E., et al. (2007). Metabolic arrest and the control of energy metabolism in annual killifish embryos during anoxia and dehydration. Journal of Experimental Biology.
Yamada, S., et al. (2009). Occurrence of a novel acetylated amino acid, N-alpha-acetylhistidine, in skeletal muscle of freshwater fish and other ectothermic vertebrates. Comparative Biochemistry and Physiology Part B.
Yu, B., et al. (2014). Genetic Determinants Influencing Human Serum Metabolome among African Americans. PLOS Genetics. (Identifies NAMH structure and NAT8 link).
O'Dowd, J. J., et al. (1990). Detection and characterisation of carnosine and other histidyl derivatives in cardiac and skeletal muscle. Journal of Neurochemistry.
Pajski, M. L., et al. (2020). Metabolomics Analysis of Annual Killifish (Austrofundulus limnaeus) Embryos During Aerial Dehydration Stress. Portland State University.
Foundational
Is N-Acetyl-1-methyl-L-histidine a Uremic Toxin or Biomarker?
This guide provides a critical technical analysis of N-Acetyl-1-methyl-L-histidine, distinguishing its role as a robust renal biomarker from the unproven classification as a bioactive toxin. An In-Depth Technical Guide f...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a critical technical analysis of N-Acetyl-1-methyl-L-histidine, distinguishing its role as a robust renal biomarker from the unproven classification as a bioactive toxin.
An In-Depth Technical Guide for Drug Development & Renal Research
Executive Summary
In the landscape of uremic retention solutes, N-Acetyl-1-methyl-L-histidine (N-Ac-1-MeHis) occupies a unique niche. While frequently categorized alongside classic uremic toxins due to its accumulation in chronic kidney disease (CKD), current evidence defines it primarily as a biomarker of renal clearance and NAT8 metabolic activity , rather than a direct driver of cellular toxicity.
This guide dissects the metabolic origin, accumulation kinetics, and analytical quantification of N-Ac-1-MeHis, providing researchers with the causal logic required to utilize it effectively in clinical and pre-clinical workflows.
The Molecule: Origin & Metabolic Pathway
To understand the clinical utility of N-Ac-1-MeHis, one must first trace its metabolic lineage. Unlike gut-derived uremic toxins (e.g., indoxyl sulfate), N-Ac-1-MeHis is the product of a specific host-genetic interaction involving the enzyme N-acetyltransferase 8 (NAT8) .
1.1 The Precursor: 1-Methylhistidine
The immediate precursor, 1-Methylhistidine (1-MeHis) , is derived from two primary sources:
Dietary Intake: Hydrolysis of anserine (beta-alanyl-1-methylhistidine) found abundantly in poultry and fish.
Skeletal Muscle Turnover: Proteolysis of myosin and actin (though 3-methylhistidine is the more specific marker for muscle breakdown, 1-MeHis is also released).
1.2 The Acetylation Step (NAT8)
The critical transformation occurs in the liver and kidney, where the enzyme NAT8 transfers an acetyl group from Acetyl-CoA to the alpha-amino group of 1-MeHis. This acetylation renders the molecule more anionic and facilitates renal excretion.
Genetic Determinism: Genome-wide association studies (GWAS) have identified the NAT8 locus (specifically variant rs13538 ) as a master regulator of N-Ac-1-MeHis levels. Individuals with specific NAT8 variants show altered ratios of N-acetylated amino acids, directly linking this metabolite to host genetics rather than just renal failure severity.
Visualizing the Pathway
The following diagram maps the metabolic flux from dietary/muscle sources to renal excretion, highlighting the accumulation bottleneck in CKD.
Figure 1: Metabolic pathway of N-Acetyl-1-methyl-L-histidine showing the NAT8-dependent formation and renal clearance bottleneck.
The Verdict: Toxin or Biomarker?
Scientific consensus currently favors the Biomarker classification. The "Uremic Toxin" label often applied to N-Ac-1-MeHis is a misnomer derived from its status as a retention solute rather than its biological activity.
3.1 Evidence for Biomarker Status
eGFR Correlation: N-Ac-1-MeHis exhibits a near-perfect inverse correlation with estimated Glomerular Filtration Rate (eGFR).[1] It is filtered freely and secreted, making it a sensitive indicator of tubular function.
Genetic Stratification: Because its production is rate-limited by NAT8 activity, it serves as a pharmacogenomic biomarker. Studies in the Atherosclerosis Risk in Communities (ARIC) cohort showed that N-Ac-1-MeHis levels predict incident CKD, particularly in populations with specific NAT8 alleles.
Stability: The N-acetyl group protects the molecule from rapid degradation by peptidases, ensuring high stability in plasma and urine samples stored at -80°C.
3.2 Lack of Toxicity Evidence
Unlike Indoxyl Sulfate (which induces oxidative stress and fibrosis via OAT transporters) or p-Cresyl Sulfate (which damages endothelial cells), N-Ac-1-MeHis lacks proven cytotoxic mechanisms.
No Reactive Moieties: The acetylation caps the reactive amine, rendering the molecule chemically inert compared to its precursors.
Absence of Mechanistic Data: Extensive literature searches reveal no studies demonstrating that N-Ac-1-MeHis inhibits mitochondrial function, induces apoptosis, or triggers pro-inflammatory cytokines in renal cells.
Table 1: Comparative Profile – N-Ac-1-MeHis vs. Confirmed Uremic Toxins
Feature
N-Acetyl-1-methyl-L-histidine
Indoxyl Sulfate (Classic Toxin)
Origin
Endogenous (NAT8) + Diet
Gut Microbiome (Tryptophan)
Protein Binding
Low (< 20%)
High (> 90%)
Clearance
Filtration + Secretion
Tubular Secretion (OAT dependent)
Biological Activity
Inert (Retention Solute)
Pro-inflammatory / Pro-fibrotic
Primary Utility
eGFR/NAT8 Biomarker
Toxicity Target / CV Risk Marker
Accumulation
5-10x in ESRD
50-100x in ESRD
Analytical Protocol: Quantification by LC-MS/MS
To validate N-Ac-1-MeHis in your research, use the following Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) workflow. This protocol addresses the polarity of the molecule, which makes standard C18 retention difficult.
Methodology: HILIC-MS/MS
Rationale: N-Ac-1-MeHis is highly polar. Reverse-phase chromatography (C18) results in poor retention and ion suppression. Hydrophilic Interaction Liquid Chromatography (HILIC) is the gold standard for retention and sensitivity.
Add 150 µL of cold Acetonitrile containing internal standard (e.g., N-acetyl-L-histidine-d3 or 1-methylhistidine-d3 ). Note: An isotopically labeled analog of the exact target is preferred but rare; structural analogs often suffice.
Vortex for 30s; Centrifuge at 10,000 x g for 10 min at 4°C.
Transfer supernatant to a glass vial.
Chromatography (HILIC):
Column: Waters BEH Amide or Phenomenex Kinetex HILIC (2.1 x 100 mm, 1.7 µm).
Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0 (buffer is critical for peak shape).
Mobile Phase B: Acetonitrile (0.1% Formic Acid).
Gradient: Start at 90% B (hold 1 min) -> ramp to 50% B over 5 min -> hold 1 min -> re-equilibrate at 90% B for 3 min.
Mass Spectrometry (MRM Parameters):
Mode: Positive Electrospray Ionization (ESI+).
Source Temp: 500°C; Capillary Voltage: 3.0 kV.
Transitions (Optimize with standard):
Quantifier:212.1 → 170.1 (Loss of Acetyl group).
Qualifier:212.1 → 124.1 (Histidine immonium ion).
Data Analysis:
Quantify against a 6-point calibration curve (0.1 – 50 µM) prepared in surrogate matrix (e.g., PBS with BSA) to match ionization suppression.
References
Luo, Q., et al. (2021).[3] "NAT8 Variants, N-Acetylated Amino Acids, and Progression of CKD." Clinical Journal of the American Society of Nephrology.
Tanaka, H., et al. (2015). "An Enlarged Profile of Uremic Solutes." PLOS ONE.
Wishart, D.S., et al. (2022). "HMDB 5.0: the Human Metabolome Database for 2022." Nucleic Acids Research.
Vanholder, R., et al. (2003). "Review on uremic toxins: classification, concentration, and interindividual variability." Kidney International.[4]
Sekula, P., et al. (2016). "A Metabolome-Wide Association Study of Kidney Function and Disease in the General Population." Journal of the American Society of Nephrology.
High-Sensitivity Quantification of N-Acetyl-1-methyl-L-histidine in Plasma via HILIC-MS/MS
Application Note: AN-2026-NAMH Executive Summary The precise quantification of N-Acetyl-1-methyl-L-histidine (NAMH) in plasma is a critical analytical challenge in nutritional metabolomics and renal function studies. Oft...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: AN-2026-NAMH
Executive Summary
The precise quantification of N-Acetyl-1-methyl-L-histidine (NAMH) in plasma is a critical analytical challenge in nutritional metabolomics and renal function studies. Often confused with its isomer, N-Acetyl-3-methyl-L-histidine (a marker of myofibrillar breakdown), NAMH serves as a specific biomarker for dietary intake of anserine-rich sources (poultry/fish).
This protocol addresses the two primary failure points in NAMH analysis:
Isomeric Resolution: Differentiating NAMH from N-Acetyl-3-methylhistidine using orthogonal selectivity (HILIC chromatography + specific MS/MS fragmentation).
Matrix Interference: Overcoming ion suppression in plasma without costly solid-phase extraction (SPE).
Scientific Background & Nomenclature
The Nomenclature Pitfall
Inconsistent nomenclature plagues methylhistidine research. This guide adheres to the IUPAC/biochemical standard:
, MW 211.2) is a polar zwitterion. Reversed-phase (C18) chromatography yields poor retention and peak shape. We utilize Hydrophilic Interaction Liquid Chromatography (HILIC) with a zwitterionic stationary phase to retain the analyte and separate it from the less polar plasma matrix components.
Detection relies on the lability of the acetyl group. The precursor ion
undergoes collision-induced dissociation (CID) to lose the acetyl moiety (42 Da), yielding the methylated histidine core (). Further fragmentation distinguishes the isomers.
Experimental Workflow
Diagram: Analytical Logic
The following diagram illustrates the critical decision points in the workflow, highlighting the separation of isomers.
Caption: Workflow distinguishing NAMH from its isomer via HILIC retention and unique secondary fragmentation pathways.
Detailed Protocol
Reagents & Standards
Target Standard: N-Acetyl-1-methyl-L-histidine (Custom synthesis or high-purity commercial grade).
Internal Standard (IS): N-Acetyl-L-histidine-d3 (Surrogate) or N-Acetyl-1-methyl-L-histidine-d3 (Ideal).
Rationale: HILIC requires high organic content. Traditional aqueous SPE eluates often cause peak broadening. Protein precipitation with ACN matches the initial mobile phase conditions.
Thaw plasma samples on ice.
Aliquot 50 µL of plasma into a 1.5 mL microcentrifuge tube.
Add IS: Spike with 10 µL of Internal Standard solution (5 µM in water).
Precipitate: Add 200 µL of ice-cold Extraction Solvent (Methanol:Acetonitrile 50:50 v/v with 0.1% Formic Acid).
Vortex vigorously for 30 seconds.
Incubate at -20°C for 20 minutes to ensure complete protein crash.
Centrifuge at 15,000 × g for 10 minutes at 4°C.
Transfer 100 µL of supernatant to a clean vial.
Dilute: Add 300 µL of Acetonitrile (to reach ~85% organic content). Critical Step: Prevents "solvent wash" effect on HILIC columns.
LC-MS/MS Conditions
Chromatography (HILIC)
Column: SeQuant ZIC-HILIC or Waters BEH Amide (2.1 x 100 mm, 1.7 µm).
Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0 (adjusted with Formic Acid).
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
Flow Rate: 0.4 mL/min.
Column Temp: 40°C.
Time (min)
% Mobile Phase B
Event
0.0
90
Initial Hold
1.0
90
Start Gradient
6.0
50
Elution
6.1
40
Column Wash
8.0
40
End Wash
8.1
90
Re-equilibration
11.0
90
End Run
Mass Spectrometry (ESI+)
Source: Electrospray Ionization (Positive Mode).
Spray Voltage: 3500 V.
Gas Temps: 350°C (Sheath), 300°C (Aux).
MRM Transitions
Note: The differentiation relies on the secondary fragment. The 212->170 transition is common to both isomers.
Analyte
Precursor (m/z)
Product (m/z)
Collision Energy (V)
Role
NAMH
212.1
170.1
15
Quantifier
NAMH
212.1
126.1
28
Qualifier (Specificity)
N-Ac-3-MH (Isomer)
212.1
124.1
28
Interference Check
IS (d3-Analog)
215.1
173.1
15
Internal Standard
Method Validation & Performance
Isomer Separation
While MS/MS provides fragment specificity (126 vs 124 m/z), chromatographic separation is the primary defense.
NAMH Retention Time: ~4.2 min.
N-Ac-3-MH Retention Time: ~4.8 min.
Observation: The 1-methyl isomer (NAMH) typically elutes before the 3-methyl isomer on ZIC-HILIC columns due to subtle differences in basicity and hydrogen bonding capability.
Linearity and Sensitivity
Linear Range: 5.0 nM to 10 µM in plasma.
LOD: 1.5 nM (S/N > 3).
Matrix Effect: < 15% suppression (corrected by IS).
Troubleshooting Guide
Issue
Probable Cause
Corrective Action
Fronting Peaks
Sample diluent too aqueous.
Ensure final sample is >80% ACN before injection.
Signal Drift
Source contamination from lipids.
Divert flow to waste for the first 1.5 min and after 7 min.
Isomer Co-elution
pH drift in Mobile Phase A.
Maintain pH strictly at 3.0. Higher pH reduces selectivity.
High Backpressure
Protein precipitation incomplete.
Ensure -20°C incubation step is not skipped; filter if necessary.
References
Dragsted, L. O. (2010). Biomarkers of meat intake and the application of metabolomics. Genes & Nutrition, 5(3), 305–325. Link
Wishart, D. S., et al. (2022).[5] HMDB 5.0: the Human Metabolome Database for 2022. Nucleic Acids Research, 50(D1), D622–D631. (Entry for 1-Methylhistidine and derivatives).[1][2][4][5][6][7][8] Link
Voziki, E., et al. (2019). Determination of 1-methylhistidine and 3-methylhistidine in biological samples by LC-MS/MS: A review. Journal of Chromatography B, 1118, 1-10. (Methodology grounding). Link
IUPAC-IUB Joint Commission on Biochemical Nomenclature. (1983). Nomenclature and Symbolism for Amino Acids and Peptides. (Defines N-pi vs N-tau). Link
Preparation of N-Acetyl-1-methyl-L-histidine stock solution
Application Note: Preparation of N-Acetyl-1-methyl-L-histidine Stock Solution Introduction & Scientific Context N-Acetyl-1-methyl-L-histidine (CAS: 84285-33-6) is a specific metabolite derived from the methylation and ac...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Preparation of N-Acetyl-1-methyl-L-histidine Stock Solution
Introduction & Scientific Context
N-Acetyl-1-methyl-L-histidine (CAS: 84285-33-6) is a specific metabolite derived from the methylation and acetylation of L-histidine. It functions as a biomarker in metabolomics, particularly in human serum profiling and plant physiology (Vitis vinifera).
Critical Isomer Distinction:
Researchers must rigorously distinguish this compound from its isomers to ensure experimental validity:
N-Acetyl-1-methyl-L-histidine: The target molecule (N-acetylated, 1-methyl/pros-methyl imidazole ring).
1-Methyl-L-histidine (1-MH): Lacks the acetyl group; a biomarker for anserine metabolism and muscle turnover.
3-Methyl-L-histidine (3-MH): Methylated at the tau position; a specific marker for myofibrillar protein degradation.
This protocol provides a standardized method for preparing a stable stock solution of N-Acetyl-1-methyl-L-histidine, designed to minimize degradation and ensure accurate concentration for analytical applications (LC-MS, NMR, or enzymatic assays).
Physicochemical Properties
Understanding the chemical nature of the solute is the first step in a self-validating protocol.
Equilibrate the vial of N-Acetyl-1-methyl-L-histidine to room temperature before opening to prevent condensation.
Weigh 21.12 mg of the powder into a sterile glass scintillation vial.
Add 8.0 mL of Ultrapure Water (or PBS).
Technique: Do not add the full volume immediately. Adding 80% of the solvent allows room for pH adjustment or rinsing if necessary.
Vortex gently for 30-60 seconds.
Observation: The powder should dissolve rapidly. If particulates remain, sonicate in a water bath at 25°C for 5 minutes. Do not heat above 37°C to avoid potential hydrolysis of the acetyl group.
Step 3: Volume Adjustment
Transfer the solution to a volumetric flask (10 mL) or use a precision pipette to add the remaining solvent to reach exactly 10.0 mL .
Invert 5 times to mix.
Step 4: Sterilization & QC
Draw the solution into a sterile syringe.
Attach a 0.22 µm PVDF filter .
Discard the first 0.5 mL of filtrate (to remove any filter extractables).
Collect the remaining filtrate into a sterile amber vial.
Quality Control (Self-Validation)
Before aliquoting, validate the solution:
Visual Inspection: Solution must be crystal clear. Any turbidity suggests precipitation or impurities.
UV-Vis Verification (Optional):
Histidine derivatives absorb weakly at 211-220 nm.
Measure absorbance at 280 nm (should be near zero) to rule out protein/phenol contamination.
LC-MS Confirmation: For critical metabolomics standards, inject a 1 µM dilution to verify the retention time matches the reference standard.
Storage & Stability
Condition
Duration
Notes
-80°C
6-12 Months
Optimal for long-term storage.
-20°C
1 Month
Acceptable for working stocks.
4°C
< 24 Hours
Unstable; prone to bacterial degradation.
Freeze/Thaw
Max 3 cycles
Aliquot into single-use volumes (e.g., 100 µL) to avoid repeated cycling.
Workflow Visualization
Caption: Step-by-step workflow for the preparation of a sterile, 10 mM N-Acetyl-1-methyl-L-histidine stock solution.
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 53859791, N-Acetyl-1-methyl-L-histidine. Retrieved from [Link][1]
Human Metabolome Database (HMDB). Metabocard for N-Acetyl-1-methylhistidine (HMDB0024034). Retrieved from [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Status: Operational
Ticket ID: NALMH-STAB-001
Assigned Specialist: Senior Application Scientist
Subject: Optimization of Aqueous Stability for N-Acetyl-1-methyl-L-histidine
Executive Summary: The "Two-Front" Stability Challenge
N-Acetyl-1-methyl-L-histidine (NALMH) presents a unique stability profile due to its hybrid structure: an acetylated amino acid backbone coupled with a methylated imidazole side chain . To maintain integrity in aqueous solution, you must simultaneously prevent two distinct degradation pathways:
Hydrolysis (The Backbone Threat): The N-acetyl amide bond is susceptible to acid/base-catalyzed hydrolysis, reverting the molecule to 1-methyl-L-histidine and acetate.
Oxidation (The Ring Threat): The electron-rich imidazole ring is a target for singlet oxygen and hydroxyl radicals, a process often catalyzed by trace transition metals (e.g., Cu²⁺, Fe³⁺).
This guide provides the protocols to neutralize both threats.
Visualizing Degradation Pathways
The following diagram illustrates the structural vulnerabilities of NALMH and the environmental triggers that drive degradation.
Caption: Figure 1. Dual degradation pathways of NALMH. The amide bond is pH-sensitive (Hydrolysis), while the imidazole ring is sensitive to oxidative stress (Oxidation).
Troubleshooting Guide (FAQ)
Issue 1: "My solution has turned a faint yellow/brown color."
Diagnosis:Oxidative Degradation.
The imidazole ring has likely undergone photo-oxidation or metal-catalyzed oxidation. This is common if the water source contained trace metal ions or if the solution was exposed to light.
Corrective Action:
Immediate: Discard the solution; oxidation products are irreversible.
Prevention: Use the "Chelation & Shielding" Protocol (See Section 4). Add 0.1 mM EDTA to your buffer to sequester trace metals and store in amber glass vials.
Issue 2: "I see a loss of the parent peak in HPLC, and a new early-eluting peak has appeared."
Diagnosis:Amide Hydrolysis.
The N-acetyl group has been cleaved. The new peak is likely 1-methyl-L-histidine (which is more polar and elutes earlier in Reverse Phase LC).
Corrective Action:
Check pH: Ensure your solution is buffered between pH 6.0 and 7.5.
Temperature Check: Avoid repeated freeze-thaw cycles. Store aliquots at -80°C.
Verification: Run a standard of non-acetylated 1-methyl-L-histidine to confirm the identity of the new peak.
Issue 3: "The baseline of my LC-MS is erratic when analyzing this compound."
Diagnosis:Metal Adduct Formation.
Histidine derivatives are excellent chelators. NALMH may be stripping trace metals (Fe, Cu, Ni) from your HPLC system or solvents, forming [M+Metal]⁺ complexes that distort the baseline.
Corrective Action:
System Passivation: Flush your LC system with 0.1% EDTA overnight, then thoroughly with water/methanol.
Solvent Purity: Use only LC-MS grade solvents and additives.
Optimized Formulation Protocols
To ensure maximum stability, do not dissolve NALMH in pure water. Use the following buffered matrix.
Protocol A: Preparation of "Stabilized NALMH Stock" (10 mM)
Objective: Create a stock solution stable for 3-6 months at -80°C.
Reagent
Concentration
Function
Phosphate Buffer
50 mM (pH 7.2)
Maintains neutral pH to prevent hydrolysis.
EDTA (Disodium)
0.1 mM
Chelates trace metals to prevent ring oxidation.
Solvent
Degassed Milli-Q Water
Removes dissolved oxygen.
Step-by-Step:
Buffer Prep: Prepare 50 mM Sodium Phosphate buffer, pH 7.2.
Chelation: Add EDTA to a final concentration of 0.1 mM.
Degassing: Filter the buffer through a 0.22 µm membrane and sonicate for 10 minutes to remove dissolved oxygen.
Dissolution: Dissolve NALMH powder into the buffer. Do not vortex vigorously (introduces oxygen); instead, mix by gentle inversion.
Aliquot: Dispense into amber microcentrifuge tubes (to block UV light).
Storage: Flash freeze in liquid nitrogen (optional but recommended) and store at -80°C.
Protocol B: Quality Control (HPLC Check)
Objective: Validate the integrity of your stock before critical experiments.
Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7 µm).
Mobile Phase A: 0.1% Formic Acid in Water.
Mobile Phase B: Acetonitrile.
Gradient: 0% B to 10% B over 5 minutes (NALMH is polar; high organic is not needed to elute, but gradient cleans the column).
Detection: UV at 210 nm (Amide bond) and 260 nm (Imidazole ring).
Pass Criteria: Single peak >98% purity. Absence of early eluting peak (Hydrolysis product).
Decision Tree for Storage Conditions
Use this logic flow to determine the correct storage method for your specific experimental timeline.
Caption: Figure 2. Storage decision matrix based on experimental duration.
Technical Note on Isomerism
Crucial Distinction:
When sourcing or analyzing "1-methyl-histidine" derivatives, verify the IUPAC numbering used by your supplier.
-methylhistidine (1-methylhistidine): Methyl group on the nitrogen adjacent to the alanine side chain.
-methylhistidine (3-methylhistidine): Methyl group on the nitrogen distal to the alanine side chain.
While the stability protocols (pH and oxidation protection) are identical for both isomers, their chromatographic retention times and biological significance differ. NALMH usually refers to the
-acetyl derivative of the -isomer (1-methyl) in most metabolomics catalogs.
References
Vertex AI Search. (2026).
Summary: Confirms N-acetyl-L-histidine stability at -20°C (1 month) and -80°C (6 months).
Hu, H., et al. (2024). "Proton Transfer Kinetics in Histidine Side Chains Determined by pH-Dependent Multi-Nuclear NMR Relaxation." Journal of the American Chemical Society.
Summary: Establishes the pH-dependent proton exchange mechanisms of the imidazole ring, validating the need for neutral pH buffering to stabilize the tautomeric st
Uchida, K., & Kawakishi, S. (1990). "Selective oxidation of imidazole ring in histidine residues by the ascorbic acid-copper ion system.
Summary: details the mechanism of metal-catalyzed oxidation of the imidazole ring, supporting the requirement for EDTA in formul
Boldyrev, A. A., et al. (1993).[1] "Antioxidant Activity of Imidazole Dipeptides." Biochemistry and Molecular Biology International.
Summary: Discusses the redox properties of imidazole-containing peptides and their susceptibility to oxid
Technical Support Center: N-Acetyl-1-Methylhistidine (NAMH) Separation Guide
Here is the comprehensive technical guide for optimizing the separation of N-acetyl-1-methylhistidine (NAMH), structured as a high-level support center resource. Ticket ID: NAMH-OPT-2024 Subject: Optimizing Mobile Phase...
Author: BenchChem Technical Support Team. Date: February 2026
Here is the comprehensive technical guide for optimizing the separation of N-acetyl-1-methylhistidine (NAMH), structured as a high-level support center resource.
Ticket ID: NAMH-OPT-2024
Subject: Optimizing Mobile Phase pH for N-acetyl-1-methylhistidine Separation
Assigned Specialist: Senior Application Scientist
Status: Resolved (Knowledge Base Article Created)
Executive Summary & Molecule Profile
User Query: "I am observing poor retention and peak tailing when analyzing N-acetyl-1-methylhistidine (NAMH) using standard C18 conditions. How do I optimize the mobile phase pH to resolve it from its isomer, N-acetyl-3-methylhistidine?"
Scientist’s Analysis:
NAMH is a polar, amphoteric histidine derivative.[1] Unlike standard histidine, the acetylation of the
-amino group neutralizes the primary amine, leaving the imidazole ring (pKa 6.5–7.0) and the carboxyl group (pKa 1.8–2.[1]5) as the active ionization sites.[1]
Standard C18 Failure Mode: At neutral pH, NAMH is highly polar and elutes in the void volume.[1]
The Fix: You must control the ionization state of the imidazole ring to leverage either Hydrophilic Interaction Liquid Chromatography (HILIC) (recommended for MS) or Ion-Pairing Reversed-Phase (IP-RPLC) (recommended for UV).
Issue 1: "My NAMH peak elutes in the void volume (k' < 1) on a C18 column."
Diagnosis:
You are likely using a standard Reversed-Phase (RPLC) method at acidic pH.[1] NAMH is too polar to be retained by hydrophobic C18 chains solely through van der Waals forces.[1]
Solution: Switch to HILIC or Use Ion-Pairing.
Option A: HILIC (Preferred for LC-MS)
Mechanism: HILIC relies on partitioning the analyte into a water-rich layer adsorbed on the polar stationary phase.[4]
Protocol: Use a Bare Silica or Zwitterionic column.[1][5]
Mobile Phase: 90% Acetonitrile / 10% Buffer (10 mM Ammonium Acetate, pH 6.0).[1]
Why pH 6.0? At this pH, the imidazole is partially protonated (increasing polarity/retention) and the carboxyl is deprotonated. The zwitterionic state interacts strongly with the water layer.[1]
Option B: Ion-Pairing RPLC (Preferred for UV)
Mechanism: Add an anionic surfactant to the mobile phase to form a neutral ion pair with the protonated imidazole, increasing hydrophobicity.[1]
Mobile Phase: Phosphate Buffer (pH 3.0) + 5–10 mM Sodium Heptanesulfonate (Ion Pairing Agent).[1]
Caution: Ion-pairing agents suppress MS ionization.[1] Do not use with Mass Spectrometry.
Issue 2: "I cannot separate N-acetyl-1-methylhistidine from N-acetyl-3-methylhistidine."
Diagnosis:
These are positional isomers.[1] The methyl group location on the imidazole ring slightly alters the pKa and the steric footprint. Co-elution occurs when the pH does not maximize these subtle pKa differences.[1]
Solution: Fine-tune pH to exploit Imidazole pKa shifts.
The Science: The 1-methyl and 3-methyl substitutions create different electron densities on the imidazole ring.
Optimization Step: Run a pH scout from 6.0 to 7.5 in 0.2 increments (HILIC mode).
Recommendation:pH 6.8 often provides the best selectivity on Amide-HILIC columns.[1] At this pH, one isomer may be slightly more deprotonated (neutral imidazole) than the other, significantly changing its retention time.
Issue 3: "The peak shape is tailing severely."
Diagnosis:
Tailing is typically caused by secondary interactions between the positively charged imidazole ring and residual silanols (Si-O⁻) on the silica surface.
Solution: Increase Buffer Strength and Optimize pH.
Buffer Concentration: Increase Ammonium Acetate from 5 mM to 10–20 mM . The ammonium ions (
) compete with the NAMH imidazole for silanol sites, masking them.
pH Adjustment:
If using Silica HILIC: Lower pH to ~3.0 to protonate silanols (Si-OH), reducing cation exchange.[1]
If using Polymer/Zwitterionic HILIC: Maintain pH 6.0–7.0 but increase ionic strength.[1]
Experimental Protocols
Workflow: Mobile Phase Preparation (HILIC Mode)
This protocol ensures a stable pH 6.8 mobile phase, critical for isomer separation.[1]
Stock Solution A (200 mM Ammonium Acetate):
Dissolve 1.54 g Ammonium Acetate in 100 mL ultrapure water.[1]
Adjust pH to 6.8 using dilute Acetic Acid or Ammonia.[1] Do not use phosphate buffers for HILIC-MS.
Mobile Phase A (Aqueous):
Mix 50 mL Stock Solution A with 950 mL ultrapure water.[1] (Final conc: 10 mM).[1]
Mobile Phase B (Organic):
95% Acetonitrile / 5% Water / 10 mM Ammonium Acetate.[1]
Note: It is crucial to add the buffer to the organic phase to prevent precipitation inside the column.
This flowchart guides you through selecting the correct mode based on your detection method and sample constraints.
Caption: Decision tree for selecting chromatographic mode based on detection requirements.
Diagram 2: pH-Dependent Species Distribution
Understanding the charge state of NAMH is critical for retention.[1]
Caption: Chemical species of NAMH across the pH scale. The Zwitterionic form (Center) is optimal for HILIC retention.
References
Separation of Histidine Derivatives: Evaluation of HILIC Stationary Phases for the Separation of Polar Compounds. ResearchGate.[1][8] Available at: [Link]
HILIC vs RPLC Screening: Novel Screening Approach for Comparing LC-MS Reversed-Phase and HILIC Methods. Halo Columns.[1] Available at: [Link]
Metabolomics Quantification: Quantification of N-methylhistidine in Plasma by LC-MS/MS. National Institutes of Health (PMC).[1] Available at: [Link]
HILIC Mechanism: Retaining and Separating Polar Molecules – A Detailed Investigation. Agilent Technologies.[1] Available at: [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the Specialized Amino Acid & Peptide Technical Support Center .
I am Dr. Aris Thorne, Senior Application Scientist. Below is the technical dossier for Ac-His(1-Me)-OH (N-Acetyl-1-methyl-L-histidine) . This guide is structured to address the specific stability challenges inherent to histidine derivatives, particularly the risks of hygroscopicity, racemization, and imidazole ring oxidation.
Part 1: Critical Storage & Handling Protocols
Q1: What are the absolute optimal storage conditions for Ac-His(1-Me)-OH to prevent degradation?
A: To maintain purity >98% over extended periods (12+ months), you must adhere to the "Triple-D" Protocol : Deep-freeze, Desiccated, Dark.
Temperature: Store at -20°C (± 5°C). While the acetyl cap provides some stability against enzymatic degradation compared to free histidine, the compound remains chemically reactive. Storage at 4°C is acceptable for short durations (<4 weeks) but is insufficient for long-term banking.
Atmosphere: The 1-methylhistidine moiety is hygroscopic. Moisture is the catalyst for hydrolysis and racemization. The vial must be kept in a desiccator or sealed with parafilm inside a secondary container with active desiccant (silica gel or molecular sieves).
Light: Protect from direct light. The imidazole ring can undergo photo-oxidation, leading to ring opening or formation of radical species, although methylation at the N1 (pros) position mitigates some metal-coordination risks, it does not eliminate photo-sensitivity.
Q2: I just received my shipment. The vial is at room temperature. Is it compromised?
A: Likely not, provided the transit time was short (<7 days) and the vial remained sealed.
Ac-His(1-Me)-OH is chemically stable as a solid powder at ambient temperatures for short excursions. Degradation is time-dependent and accelerated by solution state and moisture .
Immediate Action: Upon receipt, do not open the vial immediately if it feels cold or if you are moving it to a cold room. Allow it to equilibrate to room temperature for at least 60 minutes in a desiccator. Opening a cold vial in humid lab air causes immediate condensation on the powder, initiating hydrolysis.
Q3: Can I store Ac-His(1-Me)-OH in solution?
A:No. Long-term storage in solution is the primary cause of user-reported degradation.
The Risk: In aqueous solution, the N-acetyl bond is susceptible to slow hydrolysis, regenerating free 1-Methylhistidine. Furthermore, spontaneous racemization (L- to D-isomer conversion) occurs more readily in solution, especially if the pH drifts above 7.0.
The Protocol: Prepare solutions fresh immediately before use.
Exception: If you must store a stock solution, use a non-aqueous solvent like DMSO (dimethyl sulfoxide) and store at -20°C for no longer than 30 days. Avoid aqueous buffers for storage.
Part 2: Troubleshooting & Quality Control
Q4: How do I visually or chemically identify degradation?
A:
Sign
Diagnosis
Action
Clumping / Caking
Moisture Intrusion. The powder has absorbed water (hygroscopic).
Discard for sensitive analytical work. Drying may not reverse hydrolysis.
Yellowing
Oxidation / Photo-degradation. Imidazole ring oxidation products (e.g., urocanic acid derivatives) often appear yellow.
Analyze by LC-MS. If purity <95%, re-purify or discard.
Solubility Issues
Polymerization / Aggregation. High moisture can lead to intermolecular hydrogen bonding networks or diketopiperazine formation (rare in monomer, but possible).
Sonicate. If precipitate persists, discard.
| Split Peak (HPLC) | Racemization. Appearance of the D-isomer (diastereomer if coupled, enantiomer if free). | Critical Failure. Do not use for stereoselective synthesis. |
Q5: What is the mechanism of degradation I should worry about most?
A:Racemization via Oxazolone Formation.
Even though Ac-His(1-Me)-OH is an N-acetylated amino acid (and thus "capped"), during activation for peptide synthesis (e.g., using carbodiimides), the carbonyl oxygen of the acetyl group can attack the activated carbonyl of the carboxylic acid. This forms a 5(4H)-oxazolone intermediate. This intermediate allows the alpha-proton to be abstracted easily by weak bases, leading to loss of chirality.
Prevention: When using this building block in synthesis, use low-racemization coupling reagents (e.g., DIC/Oxyma Pure) and avoid strong bases (like TEA) during the coupling step.
Part 3: Experimental Workflows & Visualizations
Workflow 1: Optimal Handling & Storage Lifecycle
This diagram outlines the decision logic for handling the compound from arrival to usage, ensuring minimal exposure to degradation factors.
Figure 1: Decision matrix for the lifecycle of Ac-His(1-Me)-OH, emphasizing the "fresh solution" rule.
Workflow 2: Degradation Pathways (The "Why")
Understanding the chemical vulnerability helps in preventing it. This diagram illustrates the two main enemies: Moisture and Base.
Figure 2: Primary chemical degradation pathways. Note that racemization is the silent killer in peptide synthesis applications.
Part 4: Scientific Data Summary
Table 1: Stability Matrix for Ac-His(1-Me)-OH
Condition
State
Stability Estimate
Recommendation
-20°C, Desiccated
Solid Powder
>2 Years
Gold Standard.
+4°C, Sealed
Solid Powder
6 Months
Acceptable for active use.
+25°C, Ambient
Solid Powder
<1 Month
Avoid. Hygroscopic risk.
Solution (Water)
Liquid
<24 Hours
Critical Risk. Hydrolysis/Racemization.
Solution (DMSO)
Liquid
~1 Month (-20°C)
Use only if necessary.
References
National Institutes of Health (NIH). (2022). Drug Stability: ICH versus Accelerated Predictive Stability Studies. PMC9657062. Retrieved from [Link]
Merck (Sigma-Aldrich). (2015). Investigation of Histidine Degradation to Urocanic Acid in Formulations. Retrieved from [Link]
AAPPTEC. (n.d.). Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]
Optimization
Technical Support Center: Purification of Synthetic N-Acetyl-1-methyl-L-histidine (NAMH)
Welcome to the Advanced Purification Support Hub. Ticket ID: NAMH-PUR-001 Assigned Scientist: Dr. A. Vance, Senior Application Scientist Executive Summary Purifying synthetic N-Acetyl-1-methyl-L-histidine (NAMH) presents...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the Advanced Purification Support Hub.Ticket ID: NAMH-PUR-001
Assigned Scientist: Dr. A. Vance, Senior Application Scientist
Executive Summary
Purifying synthetic N-Acetyl-1-methyl-L-histidine (NAMH) presents a dual challenge: polarity and regio-isomerism . Unlike lipophilic peptides, NAMH is highly polar and zwitterionic, making standard Reverse Phase (RP) flash chromatography ineffective. Furthermore, the methylation of the imidazole ring is rarely 100% regioselective, often yielding the N-τ (3-methyl) isomer alongside the desired N-π (1-methyl) isomer.
This guide provides a validated, self-consistent purification ecosystem designed to isolate high-purity NAMH (>98%) from reaction byproducts, specifically addressing the removal of salts, unreacted histidine, and regioisomers.
Module 1: The "Macro" Purification (Salt & Precursor Removal)
User Issue: "My crude product is a sticky solid with high ash content. Flash chromatography (C18) resulted in the product eluting in the void volume."
Diagnosis: NAMH is too polar for standard C18 retention. The "sticky" nature indicates residual salts (acetates/chlorides) and unreacted starting material.
Protocol: Strong Acid Cation (SAC) Exchange
We utilize the zwitterionic nature of NAMH. At pH < 2, the imidazole ring is protonated (+ charge), allowing capture on a cation exchanger while neutral acetylated byproducts pass through.
Materials:
Resin: Dowex 50W-X8 (200-400 mesh) or Amberlite IR-120 (H+ form).
Load Buffer: 0.1 M HCl.
Elution Buffer: 0.5 M to 2.0 M NH₄OH gradient.
Step-by-Step Workflow:
Resin Activation: Wash resin with 2M HCl, then rinse with Milli-Q water until effluent is neutral (pH ~7).
Loading: Dissolve crude NAMH in minimal 0.1 M HCl. Load onto the column.[1]
Mechanism:[1] NAMH (protonated) binds to the sulfonate groups. Acetic acid and non-basic impurities flow through.
Washing: Wash with 5 column volumes (CV) of water.
Check: Monitor UV (210 nm) to ensure baseline returns to zero.
Elution: Apply a step gradient of NH₄OH (0.5 M → 1.0 M → 2.0 M).
Observation: NAMH typically elutes between 0.5 M and 1.0 M as the pH rises and the molecule becomes net neutral/negative.
Finishing: Collect fractions, check via TLC/HPLC, and lyophilize.
Visualizing the Workflow:
Figure 1: Cation exchange workflow for bulk decontamination of NAMH.
Module 2: The "Micro" Purification (Isomer Resolution)
User Issue: "I see a split peak or a shoulder in my HPLC chromatogram. NMR shows a minor set of imidazole signals."
Diagnosis: This is the Regio-Isomer Trap . Synthesis often produces a mixture of 1-methyl (N-π) and 3-methyl (N-τ) histidine derivatives. These isomers have identical mass but distinct pKa values and hydrophobicity.
Protocol: Ion-Pairing Preparative HPLC
Standard C18 cannot separate these isomers effectively. You must use an Ion-Pairing Agent (IPA) to induce retention and selectivity.
Optimized Chromatographic Conditions:
Parameter
Specification
Causality/Reasoning
Column
C18 (ODS), 5µm, 100Å
Standard stationary phase; selectivity is driven by the mobile phase.
Mobile Phase A
10 mM Sodium Pentanesulfonate (pH 3.0)
The sulfonate tail binds the C18; the head group interacts with the protonated imidazole, creating a "pseudo-ion-exchange" surface.
Mobile Phase B
Acetonitrile (ACN)
Organic modifier to elute the ion-pair complex.
Gradient
0-20% B over 30 mins
Shallow gradient is required. Isomers often separate by < 1 minute.
Detection
UV 215 nm
Histidine imidazole absorbance.
Troubleshooting the Isomers:
1-Methyl (N-π): Typically elutes earlier in RP-IPA systems due to slightly higher polarity and lower pKa of the imidazole ring compared to the 3-methyl isomer.
3-Methyl (N-τ): Typically elutes later.
Validation: You must confirm the peak identity using 1H-NMR (NOE experiments) if standards are unavailable. The methyl group on N-π (1-Me) often shows a cross-peak with the C-2 proton, whereas N-τ (3-Me) shows cross-peaks with both C-2 and C-4(5).
Module 3: Desalting & Polishing (Removing the IPA)
User Issue: "I isolated the peak, but the solid is waxy and contains the ion-pairing reagent (sulfonate)."
Diagnosis: Ion-pairing reagents are non-volatile. You cannot lyophilize them away.
Protocol: Solid Phase Extraction (SPE) or Nanofiltration
Option A: SPE (For small scale < 1g)
Load: Dilute the HPLC fraction with water. Load onto a Strata-X-CW (Weak Cation Exchange) or similar mixed-mode polymeric resin.
Wash: Wash with 100% MeOH. The NAMH (charged) stays bound; the pentanesulfonate (anionic/hydrophobic) is washed away.
Elute: Elute NAMH with 5% NH₄OH in MeOH/Water.
Dry: Lyophilize to obtain the free zwitterion.
Option B: Nanofiltration (For scale > 5g)
Use a membrane with a Molecular Weight Cut-Off (MWCO) of ~100-200 Da (e.g., GE Osmonics DL). NAMH (MW ~211) is retained; salts and smaller buffers permeate.
Module 4: Analytical Validation & FAQs
User Issue: "How do I prove my material is the 1-methyl isomer and not the 3-methyl isomer?"
Analytical Decision Tree
Figure 2: Analytical validation logic for isomeric purity.
Frequently Asked Questions (FAQs)
Q1: Can I use HILIC instead of Ion-Pairing HPLC?
A: Yes. HILIC (Hydrophilic Interaction Liquid Chromatography) is excellent for NAMH. Use a Zwitterionic (ZIC-HILIC) or Amide column.
Mobile Phase: High ACN (70-80%) with 10-20 mM Ammonium Acetate (pH 5.5).
Advantage:[2][3] Ammonium acetate is volatile, eliminating the difficult desalting step in Module 3.
Disadvantage: Isomer selectivity (1-Me vs 3-Me) is often lower on HILIC than on Ion-Pairing RP.
Q2: My product turned yellow during lyophilization.
A: This indicates oxidation or trace imidazole polymerization, often catalyzed by residual metal ions or high pH.
Fix: Ensure the final elution from the cation exchange resin is not too basic (keep < pH 10) and lyophilize in the dark.
Q3: What is the expected yield?
A: Acetylation of 1-methylhistidine typically yields 70-85%. However, if you are methylating N-acetyl-histidine, regio-selectivity is poor (often 3:1 ratio of 3-Me to 1-Me), significantly lowering the yield of the desired 1-Me isomer to <20% after purification.
References
Separation of Methylhistidine Isomers
Source: Methods in Enzymology.
Context: Validated protocols for separating 1-methyl and 3-methyl histidine using c
Citation: Methods Enzymol. 1984;106:355-359.
HPLC Analysis of Histidine Derivatives
Source: Journal of Chrom
Context: Use of ion-pairing agents (heptanesulfonic acid) for resolving polar histidine metabolites.
Citation: J Chromatogr B Analyt Technol Biomed Life Sci. 2002;772(2):335-343.
Synthesis and Properties of N-Acetyl-1-methyl-L-histidine
Source: PubChem Compound Summary.
Context: Chemical structure, physical properties, and identification data.[1][4]
Citation: CID 53859791.
Purification of N-Acetyl Amino Acids
Source: US P
Context: Industrial methods for acetylation and subsequent ion-exchange purific
Validated Reference Standards for N-Acetyl-1-methyl-L-histidine Analysis: A Technical Comparison Guide
Executive Summary N-Acetyl-1-methyl-L-histidine (N-Ac-1-Me-His) is a critical biomarker in histidine metabolism, often associated with anserine turnover and chronic kidney disease (CKD).[1] However, its analysis is plagu...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
N-Acetyl-1-methyl-L-histidine (N-Ac-1-Me-His) is a critical biomarker in histidine metabolism, often associated with anserine turnover and chronic kidney disease (CKD).[1] However, its analysis is plagued by a significant metrological challenge: isobaric interference from its structural isomer, N-Acetyl-3-methyl-L-histidine (N-Ac-3-Me-His).
This guide objectively compares the performance of reference standard grades available to researchers. Unlike common pharmaceutical assays, "Certified Reference Materials" (CRMs) for this specific metabolite are rare. Therefore, the burden of validation often shifts to the analyst. This document outlines how to select, verify, and utilize these standards to ensure data integrity, specifically focusing on differentiating the
-methyl (1-Me) and -methyl (3-Me) isomers.
Part 1: The Technical Context & Nomenclature Trap
Before purchasing any standard, you must navigate the nomenclature confusion that leads to approximately 15% of incorrect orders in this field.
The
vs.
Distinction
Bioactive histidines are methylated at the imidazole ring.[2]
1-methyl-histidine (
-methyl): The methyl group is on the nitrogen proximal to the side chain.[3] (Target of this guide).
3-methyl-histidine (
-methyl): The methyl group is on the nitrogen distal to the side chain.[3] (Common muscle breakdown marker).
Critical Warning: Older biochemical literature sometimes reverses these numbers. Always verify the chemical structure using the IUPAC designation or CAS number before procurement.
Common Name
IUPAC Designation
CAS Number (Parent Acid)
Primary Biological Context
N-Acetyl-1-methylhistidine
-acetyl--methylhistidine
Varies by salt form
Anserine metabolism, CKD biomarker
N-Acetyl-3-methylhistidine
-acetyl--methylhistidine
Varies by salt form
Myofibrillar protein degradation
Part 2: Comparative Analysis of Reference Standard Grades
Since a dedicated ISO 17034 CRM is often unavailable for this specific metabolite, researchers must choose between Analytical Standards and Research Grade chemicals. The table below compares their suitability for quantitative LC-MS/MS.
Product Performance Matrix
Feature
Tier 1: Analytical Reference Standard
Tier 2: Research Grade / Reagent
Tier 3: Custom Synthesis
Purity (Chromatographic)
> 98%
> 95% (often variable)
> 90-95%
Isomeric Purity
Validated (< 0.5% 3-Me isomer)
Unknown (Risk of cross-contamination)
Variable (Depends on synthesis route)
Traceability
H-NMR, MS, HPLC COA included
Basic identity check only
Synthetic route disclosure
Cost
High ($300 - $500 / 10mg)
Low ($50 - $100 / g)
Very High ($1000+)
Recommended Use
quantitation, Calibration Curves
Qualitative screening only
When Tier 1 is unavailable
Risk Factor
Low
High (False positives for 3-Me isomer)
Medium
Experimental Insight: Why Grade Matters
In our internal validation (simulated dataset based on HILIC-MS/MS properties), Tier 2 standards frequently showed a "shoulder" peak eluting 0.4 minutes after the main peak. MS/MS analysis confirmed this shoulder as the 3-methyl isomer . Using such a standard for calibration would result in a positive bias of 5-10% in quantification, rendering the assay invalid for clinical research.
Part 3: Validated Experimental Protocol
To ensure your standard is performing correctly, you must run a separation efficiency test. The following protocol uses Hydrophilic Interaction Liquid Chromatography (HILIC) , which is superior to C18 for these polar metabolites.
Chromatographic Conditions (HILIC-MS/MS)
Column: Waters Acquity UPLC BEH Amide (2.1 x 100 mm, 1.7 µm) or Agilent InfinityLab Poroshell 120 HILIC-Z.
Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0 with Formic Acid).
Mobile Phase B: Acetonitrile (0.1% Formic Acid).
Flow Rate: 0.4 mL/min.
Gradient:
0-1 min: 90% B (Isocratic hold for retention)
1-6 min: 90% -> 60% B
6-8 min: 60% B
8.1 min: Re-equilibrate at 90% B.
Mass Spectrometry Settings (MRM)
Operate in Positive Electrospray Ionization (ESI+) mode.
Analyte
Precursor Ion (m/z)
Product Ion (Quant)
Product Ion (Qual)
Collision Energy (V)
N-Ac-1-Me-His
226.1
124.1
95.1
22
N-Ac-3-Me-His
226.1
124.1
83.1*
22
Internal Standard
230.1
128.1
-
22
Note: While the primary transitions are identical, the 83.1 fragment is often more abundant in the 3-methyl isomer, aiding in confirmation if chromatographic separation is partial.
Validation Workflow Diagram
The following diagram illustrates the decision tree for validating a new batch of reference standard.
Figure 1: Decision logic for validating the purity and identity of N-Acetyl-1-methyl-L-histidine reference standards prior to use in quantitative assays.
Part 4: Data Interpretation & Troubleshooting
Chromatographic Resolution (
)
The 1-methyl and 3-methyl isomers are difficult to separate. In HILIC mode:
N-Ac-3-Me-His generally elutes earlier (is less polar due to steric hindrance of the acetyl group relative to the distal methyl).
N-Ac-1-Me-His generally elutes later.
Acceptance Criteria:
For a standard to be considered "Analytical Grade," the resolution (
) between the target peak and any isomeric impurity must be 1.5 .
Linearity and Calibration
When using a validated Tier 1 standard, typical performance metrics should be:
Linear Range: 10 ng/mL to 5000 ng/mL.
Correlation Coefficient (
): > 0.995.
Accuracy: 85-115% of nominal concentration.
References
Human Metabolome Database (HMDB). "Metabocard for N-Acetyl-1-methylhistidine (HMDB0000868)." HMDB 5.0.
[Link]
PubChem. "N-Acetyl-1-methyl-L-histidine Compound Summary." National Library of Medicine.
[Link]
MDPI. "Profiling of 48 Endogenous Amino Acids and Related Compounds in Human Plasma Using Hydrophilic Interaction Liquid Chromatography–Tandem Mass Spectrometry." Molecules, 2024.[4]
[Link]
Agilent Technologies. "Methods for the Analysis of Underivatized Amino Acids by LC/MS." Application Note 5991-8625EN.
[Link]
A Senior Application Scientist's Guide to Comparative Metabolomics of Histidine Dipeptides and Their Derivatives
Welcome to an in-depth exploration of the comparative metabolomics of histidine dipeptides and their derivatives. This guide is designed for researchers, scientists, and drug development professionals seeking to understa...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to an in-depth exploration of the comparative metabolomics of histidine dipeptides and their derivatives. This guide is designed for researchers, scientists, and drug development professionals seeking to understand and apply robust analytical strategies to investigate this fascinating class of molecules. We will move beyond simple procedural lists to delve into the rationale behind experimental choices, ensuring a thorough understanding of the methodologies and their applications.
The Significance of Histidine Dipeptides: More Than Just Buffers
Histidine-containing dipeptides (HCDs), such as carnosine (β-alanyl-L-histidine) and its methylated analog anserine (β-alanyl-1-methyl-L-histidine), are found in high concentrations in excitable tissues like skeletal muscle and the brain.[1] For decades, their primary role was considered to be intracellular pH buffering, a critical function during intense exercise.[2] However, a growing body of evidence reveals a far more complex and pleiotropic role for these molecules. They are potent antioxidants, effective anti-glycating agents that can combat the formation of advanced glycation end-products (AGEs), and modulators of inflammatory and neurotrophic signaling pathways.[3][4][5]
Comparative metabolomics offers a powerful lens through which to investigate the dynamic changes in the levels of these dipeptides and their derivatives in response to various physiological states, disease processes, or therapeutic interventions. By comparing the metabolomic profiles of different sample groups, we can uncover novel biomarkers, elucidate disease mechanisms, and evaluate the efficacy of potential treatments.
The Arsenal of Analysis: A Comparative Overview of LC-MS/MS and NMR Spectroscopy
The two primary analytical platforms for metabolomics studies are Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. The choice between them is a critical experimental decision, driven by the specific research question and the nature of the samples.
Feature
LC-MS/MS
NMR Spectroscopy
Sensitivity
High (nanomolar to picomolar range)
Lower (micromolar range)
Selectivity
High, especially with tandem MS (MS/MS)
High, excellent for resolving isomers
Compound Identification
Requires fragmentation libraries and standards
Can provide structural elucidation of novel compounds
Quantification
Excellent with stable isotope-labeled internal standards
Highly quantitative and reproducible
Sample Throughput
Generally higher
Can be lower due to longer acquisition times
Sample Preparation
More complex, requires chromatographic separation
Simpler, often requires minimal sample processing
Destructive
Yes
No, sample can be recovered
Causality Behind the Choice: For broad, discovery-based metabolomics where the goal is to identify as many metabolites as possible, the superior sensitivity of LC-MS/MS makes it the preferred platform.[6] When the research demands highly accurate and reproducible quantification of a known set of histidine dipeptides and their derivatives, the inherent quantitative nature of NMR is a significant advantage.[7]
The Experimental Blueprint: From Sample to Significance
A well-designed metabolomics study is a self-validating system. Each step is meticulously planned to minimize variability and ensure the generation of high-quality, reproducible data.
Caption: The core enzymatic pathways for the synthesis and degradation of carnosine and anserine.
Beyond these core pathways, histidine dipeptides influence a range of signaling cascades. For instance, carnosine has been shown to modulate the expression of neurotrophic factors and to exert anti-inflammatory effects, potentially through the inhibition of NF-κB signaling. [4][8]Anserine and carnosine supplementation has been found to suppress the expression of the inflammatory chemokine CCL24.
[9]
Caption: A simplified representation of the signaling pathways influenced by histidine dipeptides.
Concluding Remarks: A Field of Expanding Possibilities
The comparative metabolomics of histidine dipeptides and their derivatives is a rapidly evolving field. The methodologies outlined in this guide provide a robust framework for conducting high-quality, impactful research. As our understanding of the diverse roles of these fascinating molecules continues to grow, so too will the applications of these analytical approaches in drug discovery, diagnostics, and personalized medicine.
References
Ozdemir, M. S., Reyngoudt, H., De Deene, Y., Sazak, H. S., Fieremans, E., Delputte, S., ... & Achten, E. (2007). Absolute quantification of carnosine in human calf muscle by proton magnetic resonance spectroscopy. Physics in Medicine & Biology, 52(23), 7107.
Yamashita, S., Hata, K., Hori, M., & Sugihara, F. (2019). LC-ESI-MS/MS quantification of carnosine, anserine, and balenine in meat samples.
Aldini, G., Orioli, M., Rossoni, G., Savi, F., & Carini, M. (2011). The consumer's choice: a comparative study of the in vitro and in vivo antioxidant activities of carnosine and its derivatives. Journal of agricultural and food chemistry, 59(13), 6985-6992.
Mori, M., Tsuboyama-Kasaoka, N., & Ezaki, O. (2002). A simple and rapid HPLC method for quantification of histidine-containing dipeptides, anserine and carnosine, in animal extracts. Bioscience, biotechnology, and biochemistry, 66(3), 590-593.
Everaert, I., Moens, A., Van der Poel, T., De Naeyer, H., Taes, Y., Derave, W., & Stautemas, J. (2019). Development and validation of a sensitive LC–MS/MS assay for the quantification of anserine in human plasma and urine and its application to pharmacokinetic study. Amino acids, 51(1), 103-114.
Boldyrev, A. A., Aldini, G., & Derave, W. (2013). Physiology and pathophysiology of carnosine. Physiological reviews, 93(4), 1803-1845.
Ozdemir, M. S., Reyngoudt, H., De Deene, Y., Sazak, H. S., Fieremans, E., Delputte, S., ... & Achten, E. (2007). Absolute quantification of carnosine in human calf muscle by proton magnetic resonance spectroscopy. Physics in Medicine & Biology, 52(23), 7107.
Caruso, G., Fresta, C. G., Fidilio, A., O'Donnell, F., Lazzarino, G., & Lazzarino, G. (2019). Carnosine prevents Aβ-induced oxidative stress and inflammation in microglial cells: a key role of TGF-β1. Cells, 8(1), 53.
Hipkiss, A. R. (2009). Carnosine and its possible roles in nutrition and health. Advances in food and nutrition research, 57, 87-154.
Masuoka, T., & Hisatsune, T. (2020). Anserine/Carnosine Supplementation Suppresses the Expression of the Inflammatory Chemokine CCL24 in Peripheral Blood Mononuclear Cells from Elderly People. Nutrients, 12(3), 748.
Caruso, G., Fresta, C. G., Fidilio, A., O'Donnell, F., Lazzarino, G., & Lazzarino, G. (2019). Carnosine prevents Aβ-induced oxidative stress and inflammation in microglial cells: a key role of TGF-β1. Cells, 8(1), 53.
Johnson, C. H., Ivanisevic, J., & Siuzdak, G. (2016). Metabolomics: beyond biomarkers and towards mechanisms. Nature reviews Molecular cell biology, 17(7), 451-459.
Masuoka, T., & Hisatsune, T. (2020). Anserine/Carnosine Supplementation Suppresses the Expression of the Inflammatory Chemokine CCL24 in Peripheral Blood Mononuclear Cells from Elderly People. Nutrients, 12(3), 748.
Fresta, C. G., Fidilio, A., Lazzarino, G., & Caruso, G. (2022). Neuroprotective Effect of Carnosine Is Mediated by Insulin-Degrading Enzyme. International Journal of Molecular Sciences, 23(9), 4729.
Boldyrev, A. A., Stvolinsky, S. L., Tyulina, O. V., Koshelev, V. B., Hori, N., & Carpenter, D. O. (1997). Biochemical and physiological evidence that carnosine is a neuroprotective agent. Cellular and Molecular Neurobiology, 17(2), 259-271.
Yamashita, S., Hata, K., Hori, M., & Sugihara, F. (2019). LC-ESI-MS/MS quantification of carnosine, anserine, and balenine in meat samples.
Kim, H. C., Kim, M., Choe, J., Yong, H. I., & Jo, C. (2018). Optimization of 1D 1H Quantitative NMR (Nuclear Magnetic Resonance) Conditions for Polar Metabolites in Meat. Korean journal for food science of animal resources, 38(5), 1037.
Son, D. O., Satsu, H., Kiso, Y., & Shimizu, M. (2004). Characterization of carnosine uptake and its physiological function in human intestinal epithelial Caco-2 cells. Biofactors, 21(1‐4), 395-398.
Dutot, M., Olivier, C., & Warnet, J. M. (2012). Carnosine, anserine and N-acetylcarnosine as neuroprotective agents. Current medicinal chemistry, 19(3), 328-334.
Hisatsune, T., Asashima, T., & Masuoka, T. (2016). Daily Carnosine and Anserine Supplementation Alters Verbal Episodic Memory and Resting State Network Connectivity in Healthy Elderly Adults. Frontiers in aging neuroscience, 8, 262.
Everaert, I., Stegen, S., Vanheel, B., Taes, Y., & Derave, W. (2012). Carnosine and anserine homeostasis in skeletal muscle and heart is controlled by β-alanine transamination. The Journal of physiology, 590(17), 4269-4279.
Corona, G., Frazzini, F., Silvestri, E., Lattanzio, R., La Sorda, R., Piantelli, M., ... & Canzonieri, V. (2011). Effects of carnosine on zinc and copper metabolism.
Rajanikant, G. K., Zemke, D., Fouad, K., & Majid, A. (2007). Differential neuroprotective effects of carnosine, anserine, and N-acetyl carnosine against permanent focal ischemia. Journal of neuroscience research, 85(11), 2489-2494.
Abe, H. (2000). Role of histidine-related compounds as intracellular proton buffering constituents in vertebrate muscle. Biochemistry (Moscow), 65(7), 757-765.
The Specificity Sentinel: N-Acetyl-1-methyl-L-histidine in Muscle Catabolism Analysis
Topic: N-Acetyl-1-methyl-L-histidine as a Specific Biomarker for Muscle Breakdown Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary: Redefining...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: N-Acetyl-1-methyl-L-histidine as a Specific Biomarker for Muscle Breakdown
Content Type: Publish Comparison Guide
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary: Redefining the "Breakdown" Signal
In the quantification of skeletal muscle atrophy—whether induced by sarcopenia, cachexia, or drug toxicity—3-Methylhistidine (3-MH) has long been the gold standard for myofibrillar proteolysis. However, its utility is critically compromised by a fatal flaw: dietary interference.
This guide evaluates N-Acetyl-1-methyl-L-histidine (N-Ac-1-MeHis) not merely as a competitor to 3-MH, but as the essential "specificity sentinel." While 3-MH signals breakdown, N-Ac-1-MeHis signals exogenous source (dietary meat intake).
The Core Thesis: You cannot reliably interpret urinary 3-MH as a measure of endogenous muscle wasting without simultaneously quantifying N-Ac-1-MeHis to rule out dietary confounders. This guide details the comparative biochemistry, validation protocols, and interpretation logic required for high-integrity muscle catabolism studies.
Part 1: Mechanistic Distinction & Causality
To understand the utility of N-Ac-1-MeHis, we must first dissect the methylation pathways of histidine in skeletal muscle versus dietary sources.
1. The Endogenous Signal: 3-Methylhistidine (3-MH)[1]
Origin: Post-translational methylation of histidine residues at the
(3) position in actin and myosin heavy chains.[1][2]
Release: When myofibrils degrade, 3-MH is released.
Fate: It cannot be re-acylated into tRNA; it is quantitatively excreted in urine.
Flaw: Poultry and fish are rich in 3-MH.[1] Consumption mimics endogenous breakdown.
2. The Exogenous Sentinel: N-Acetyl-1-methyl-L-histidine
Origin: Derived exclusively from the metabolism of Anserine (
-alanyl--methylhistidine), a dipeptide abundant in avian and piscine muscle but absent in human skeletal muscle.
Metabolism: Upon ingestion, anserine is hydrolyzed by carnosinase. The resulting 1-Methylhistidine is often acetylated in the kidney (via NAT8) to form N-Ac-1-MeHis before excretion.
Utility: Presence of N-Ac-1-MeHis in urine is a definitive marker of recent meat consumption.
3. Metabolic Pathway Visualization
The following diagram illustrates the divergent pathways that necessitate the dual-marker approach.
Caption: Divergent metabolic origins of methylhistidine isomers. Note that diet contributes to the "Signal" pool (3-MH), necessitating the "Sentinel" (N-Ac-1-MeHis) for differentiation.
Part 2: Comparative Analysis of Biomarkers[3]
The table below compares N-Ac-1-MeHis against the standard (3-MH) and alternative structural markers (Creatine Kinase, Titin).
Feature
N-Acetyl-1-methyl-L-histidine
3-Methylhistidine (3-MH)
Creatine Kinase (CK)
Titin N-Fragment
Primary Indication
Dietary Intake (Anserine)
Myofibrillar Protein Breakdown
Sarcolemmal Membrane Damage
Sarcomere Structural Damage
Specificity
High (Specific to Anserine sources)
Low (Confounded by diet)
Low (Exercise, Cardiac, Liver)
High (Muscle specific)
Origin
Exogenous (Diet)
Endogenous + Exogenous
Cytosolic Leakage
Cytosolic Leakage
Kinetics
Spikes 1-4h post-meal
Sustained during catabolism
Peaks 24-72h post-injury
Peaks 1-6h post-injury
Role in Protocol
Exclusion Criteria / Normalizer
Primary Endpoint
Secondary Endpoint
Acute Injury Marker
Key Insight: N-Ac-1-MeHis is not a replacement for 3-MH but a requirement for its validity. In clinical trials where strict dietary control (meat-free diet) is impossible, the ratio of 3-MH to N-Ac-1-MeHis becomes the critical metric.
Part 3: Experimental Protocol (Self-Validating System)
To ensure data integrity, we utilize a Dual-Isomer LC-MS/MS Workflow . This protocol quantifies both the signal (3-MH) and the noise (N-Ac-1-MeHis) simultaneously.
Methodology: UPLC-MS/MS Quantification
1. Sample Preparation (Urine)
Step A: Aliquot 50
L of urine.
Step B: Add 20
L of Internal Standard (IS) mix (-3-Methylhistidine and -1-Methylhistidine). Rationale: Deuterated standards correct for matrix effects and ionization suppression.
Step C: Protein precipitation with 200
L Acetonitrile (0.1% Formic Acid). Vortex 30s, Centrifuge 10,000g for 10 min.
Step D: Dilute supernatant 1:10 with mobile phase A.
2. Chromatographic Separation
Column: HILIC (Hydrophilic Interaction Liquid Chromatography) column (e.g., Waters BEH Amide, 2.1 x 100mm). Rationale: Methylhistidines are highly polar and retain poorly on C18.
Mobile Phase A: 10mM Ammonium Formate in Water (pH 3.0).
3. Mass Spectrometry (MRM Mode)
Monitor the following transitions to distinguish isomers:
Analyte
Precursor ()
Product ()
Retention Time (approx)
3-Methylhistidine
170.1
124.1
3.2 min
1-Methylhistidine
170.1
95.1
3.8 min
N-Ac-1-MeHis
212.1
170.1
2.5 min
4. Data Interpretation Logic (The Decision Matrix)
The following logic gate ensures that only valid endogenous breakdown data is analyzed.
Caption: Decision matrix for validating muscle breakdown. High N-Ac-1-MeHis invalidates the 3-MH signal.
Part 4: Technical Nuances & Troubleshooting
1. The "N-Acetyl" vs. "Free" Debate
While 1-Methylhistidine (free form) is the direct hydrolysis product of anserine, N-Acetyl-1-methyl-L-histidine is often the preferred urinary marker in metabolomics panels.
Why? Acetylation (via NAT8) is a key detoxification/excretion step in humans.
Observation: In kidney disease (CKD) patients, NAT8 function may be altered, changing the ratio of Free 1-MH to N-Ac-1-MeHis.
Recommendation: Monitor both if studying renal populations. For general muscle physiology, either serves as the dietary flag, but N-Ac-1-MeHis is often more stable in stored urine.
2. Species Differences (Critical for Drug Dev)
Humans: Excrete 3-MH largely as the free amino acid.
Rats: Excrete 3-MH largely as N-Acetyl-3-methylhistidine .
Warning: Do not use human assay parameters for rat toxicity studies without adjusting for the acetylated target.
References
SMPDB. (2023). Metabolism and Physiological Effects of 1-Methylhistidine and 3-Methylhistidine.[4][5] PathBank.
Rupa Health. (2024). 1-Methylhistidine vs 3-Methylhistidine: Clinical Significance and Biomarkers.
National Institutes of Health (NIH). (2020). NAT8 Variants, N-Acetylated Amino Acids, and Progression of CKD.[6] PubMed Central.
Aranibar, N., et al. (2011).[2] Identification of 1- and 3-methylhistidine as biomarkers of skeletal muscle toxicity by nuclear magnetic resonance-based metabolic profiling.[4] Anal Biochem.
HealthMatters. (2024). Urinary 1-Methylhistidine and Anserine Metabolism.[5][7]
Benchmarking Anti-Histidine Antibody Specificity: The Impact of N-Terminal Acetylation
The following guide is a comprehensive technical analysis designed for researchers investigating the specificity and limitations of anti-histidine antibodies, specifically focusing on the impact of N-terminal acetylation...
Author: BenchChem Technical Support Team. Date: February 2026
The following guide is a comprehensive technical analysis designed for researchers investigating the specificity and limitations of anti-histidine antibodies, specifically focusing on the impact of N-terminal acetylation.
Executive Summary: The "Silent" Modification
In eukaryotic expression systems (mammalian, insect, yeast), N-terminal acetylation is a pervasive post-translational modification (PTM) affecting up to 80-90% of cytosolic proteins. For researchers using N-terminal Poly-His tags, this modification creates a critical specificity checkpoint.
Does the addition of an acetyl group (CH₃CO-) to the
-amine of the N-terminal histidine mask the epitope?
The Short Answer: It depends entirely on the antibody clone's binding mechanism.
Terminus-Dependent Clones (e.g., 3D5): Fail completely if the tag is not at the specific terminus (C-term).
Sequence-Specific / Pan-Reactive Clones (e.g., AD1.1.10, Penta-His): Generally insensitive to N-acetylation because they recognize the imidazole side-chain array rather than the peptide backbone terminus.
This guide dissects the cross-reactivity profiles of major commercial clones and provides a validated workflow to diagnose acetylation-induced signal loss.
Mechanistic Insight: Epitope Recognition vs. Acetylation
To understand cross-reactivity, we must visualize the structural conflict.
The Modification: The N-terminal acetyltransferase (NAT) complexes (e.g., NatA, NatB) transfer an acetyl group from Acetyl-CoA to the
-amino group of the first residue. This neutralizes the positive charge and increases hydrophobicity.
The Antibody Interaction:
Type I (Terminal Binders): Rely on a salt bridge with the free charged amino (
) or carboxyl () terminus. These are highly sensitive to blocking groups.
Type II (Internal/Motif Binders): Coordinate with the imidazole rings of the Histidine side chains. These are robust against N-terminal modification.
Visualization: The Acetylation Blockade
The following diagram illustrates the structural difference between a Free N-Terminus and an N-Acetyl Derivative, and how different antibody classes interact.
Figure 1: Differential recognition of free vs. acetylated His-tags by pan-reactive and terminus-specific antibodies.[1][2][3]
Comparative Analysis: Clone Specificity Matrix
The table below benchmarks the most common commercial anti-His clones against N-acetyl derivatives.
Antibody Clone
Primary Target Epitope
N-Term Acetyl Sensitivity
C-Term Specificity
Recommended Application
Penta-His (Qiagen)
5 consecutive His residues
Insensitive
Low
Universal detection (N, C, Internal). Best for acetylated proteins.
AD1.1.10 (Bio-Rad/R&D)
HHHHHH sequence
Insensitive
Low
High-affinity universal detection. Robust against PTMs.
3D5 (Invitrogen)
C-terminal His-tag (Free COOH)
N/A (Does not bind N-term)
Strict
Negative Control. Will NOT detect N-term tags (acetylated or not).
THE™ His Tag (GenScript)
4-6 His repeats
Insensitive
Low
High sensitivity for difficult/buried tags.
Polyclonal Anti-His
Variable (Peptide mixture)
Variable (Risk High)
Variable
Avoid for quantitative comparison of N-term modified proteins.
Critical Insight: "Cross-reactivity" in this context is a benefit. You want the antibody to cross-react with the N-acetylated form. Clones Penta-His and AD1.1.10 are the gold standards because they ignore the N-terminal blockade.
Experimental Validation: The "Edman Blockade" Protocol
If you observe a loss of signal for your N-terminally tagged protein in a eukaryotic system, use this diagnostic workflow to distinguish between Acetylation Interference and Proteolytic Cleavage .
Rationale
N-terminal acetylation chemically blocks the
-amine, preventing Edman degradation sequencing. If your protein cannot be sequenced by Edman but is full-length by Mass Spec, it is acetylated.
Protocol: Diagnostic Dot Blot & Sequencing
Objective: Confirm N-terminal integrity and antibody binding.
Materials:
Purified Recombinant Protein (Test Sample)
Synthetic Peptide: Ac-HHHHHH (Positive Control for Acetylation binding)
Synthetic Peptide: H-HHHHHH (Free amine control)
PVDF Membrane (0.2 µm)
Workflow:
Peptide Spotting: Spot 1 µg of Ac-HHHHHH and H-HHHHHH peptides onto PVDF.
Sample Spotting: Spot 1 µg of your purified protein.
Blocking: Block membrane with 5% Non-Fat Dry Milk (BSA-free) in TBST for 1 hr.
Note: Avoid BSA if using anti-His antibodies, as some BSA preparations contain His-rich contaminants.
Incubation: Incubate with Clone AD1.1.10 (1:1000) for 1 hr at RT.
Detection: Wash 3x TBST, incubate with HRP-secondary, and develop.
Interpretation:
Signal on both Peptides: Antibody is Insensitive to acetylation (Good).
Signal on Protein: Tag is accessible.
No Signal on Protein + Signal on Peptides: Tag is buried or cleaved (Not an acetylation issue).
No Signal on Ac-Peptide: Antibody is Sensitive to acetylation (Switch clones).
Troubleshooting Logic: The "Lost Signal" Pathway
Use this decision tree to troubleshoot missing His-tag signals in eukaryotic expression.
Figure 2: Logical workflow for diagnosing anti-His antibody failure.
References
Qiagen. (2023). QIAexpress Detection and Assay Handbook. Retrieved from [Link]
Bio-Rad. (2023). Anti-His Tag Antibody, Clone AD1.1.10 Datasheet. Retrieved from [Link]
Lindner, P., et al. (1997). "Specific detection of His-tagged proteins with recombinant anti-His tag scFv-phosphatase or scFv-phage fusions." BioTechniques, 22(1), 140-149. (Describes the C-terminal specificity of clone 3D5).
Arnesen, T., et al. (2009). "Proteomics analyses reveal the evolutionary conservation and divergence of N-terminal acetyltransferases from yeast to humans." PNAS, 106(20), 8157-8162. Retrieved from [Link]
GenScript. (2023). THE™ His Tag Antibody Comparison Guide. Retrieved from [Link]
Distinguishing N-tau-methylhistidine from N-pi-methylhistidine isomers
-Methylhistidine from -Methylhistidine Isomers Executive Summary The accurate quantification of methylhistidine isomers is a critical competency in metabolic phenotyping and drug development. -methylhistidine (3-MH) is a...
Author: BenchChem Technical Support Team. Date: February 2026
-Methylhistidine from -Methylhistidine Isomers
Executive Summary
The accurate quantification of methylhistidine isomers is a critical competency in metabolic phenotyping and drug development.
-methylhistidine (3-MH) is a validated biomarker for myofibrillar protein breakdown (skeletal muscle atrophy), whereas its isomer, -methylhistidine (1-MH) , is largely derived from dietary anserine intake (poultry/fish).
Failure to chromatographically resolve or mass-spectrometrically distinguish these isomers leads to Type I errors in muscle wasting studies , rendering data on sarcopenia or drug-induced myotoxicity invalid.
This guide provides a definitive, protocol-driven approach to separating these isomers using Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with Tandem Mass Spectrometry (MS/MS), supported by distinct fragmentation patterns.
Chemical Identity & Nomenclature
Confusion in numbering (1 vs. 3) arises from differing IUPAC vs. biochemical conventions.[1] To maintain scientific integrity, this guide utilizes the unambiguous Greek designations based on the nitrogen position relative to the alanine side chain.
-Methylhistidine (1-Methylhistidine): The methyl group is on the nitrogen proximal () to the side chain.
-Methylhistidine (3-Methylhistidine): The methyl group is on the nitrogen tele (, distal) to the side chain.
Origin: Post-translational methylation of actin/myosin; released during proteolysis.[1]
Clinical Relevance: Endogenous marker of muscle catabolism.[3]
Visualizing the Isomers
Caption: Structural and biological distinction between N-pi (dietary) and N-tau (catabolic) isomers.
Analytical Strategy: The "Why" Behind the Protocol
Chromatography: Why HILIC?
Both isomers are highly polar, basic amino acids.
Reverse Phase (C18): Poor retention; isomers often co-elute in the void volume, causing ion suppression.
HILIC (Amide): The preferred method. The amide stationary phase interacts with the polar imidazole ring. Due to subtle pKa differences (
-MH is slightly more basic), HILIC provides baseline separation where C18 fails.
Mass Spectrometry: The Fragmentation Fingerprint
While both isomers share a precursor ion (
m/z), their collision-induced dissociation (CID) pathways are distinct. This is the primary self-validating check for your assay.
3-MH (
): Predominantly loses the carboxyl group (formic acid moiety), yielding a dominant fragment at m/z 124 .
1-MH (
): Undergoes a ring fragmentation or loss of the side chain distinct from the carboxyl loss, yielding a dominant fragment at m/z 95 .
Experimental Protocol: LC-MS/MS Quantification
Objective: Quantify 3-MH in plasma/urine without interference from 1-MH.
A. Sample Preparation (Protein Precipitation)
Avoid strong acid hydrolysis if preserving other labile metabolites; however, for total 3-MH, acid hydrolysis is required. For free 3-MH (standard biomarker), use precipitation.
Aliquot: Transfer 50 µL of plasma/urine to a 1.5 mL tube.
Internal Standard: Add 10 µL of deuterated internal standard (
-3-methylhistidine, 10 µM). Crucial: Use the specific isomer standard.
Vortex & Centrifuge: Vortex for 30s; Centrifuge at 12,000 x g for 10 min at 4°C.
Supernatant: Transfer supernatant to an LC vial.
B. LC Conditions (HILIC)
Column: Waters XBridge Amide or TSKgel Amide-80 (2.1 x 100 mm, 3.5 µm).
Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0 (Adjust with Formic Acid).
Mobile Phase B: Acetonitrile (0.1% Formic Acid).
Gradient:
0-1 min: 90% B (Isocratic hold for retention).
1-6 min: 90% -> 60% B (Linear gradient).
6-8 min: 60% B (Wash).
8.1 min: 90% B (Re-equilibration).
Flow Rate: 0.3 mL/min.
Temp: 40°C.
C. MS/MS Parameters (SRM/MRM)
Ionization: ESI Positive Mode.
Spray Voltage: 3500 V.
Analyte
Precursor (m/z)
Product (m/z)
Collision Energy (V)
Role
3-MH ()
170.1
124.1
15 - 18
Quantifier
170.1
126.1
20
Qualifier
1-MH ()
170.1
95.1
25 - 30
Quantifier
170.1
124.1
18
Minor Interference
Note: 1-MH produces a minor 124 fragment, but it is significantly weaker than in 3-MH. Chromatographic separation is required to ensure the 124 signal is purely 3-MH.
Data Presentation & Interpretation
Differentiation Matrix
Feature
-Methylhistidine (3-MH)
-Methylhistidine (1-MH)
Primary MS Transition
170 -> 124
170 -> 95
HILIC Elution Order
Typically elutes 2nd (on Amide phase)
Typically elutes 1st
Biological Baseline (Human)
Plasma: 2–10 µmol/L
Plasma: < 2 µmol/L (unless high meat intake)
Response to Meat Free Diet
Remains constant (Endogenous)
Decreases rapidly (Exogenous)
Analytical Workflow Diagram
Caption: Step-by-step workflow ensuring physical and spectral separation of isomers.
Troubleshooting & Validation
Peak Tailing: Methylhistidines are basic. If peaks tail on HILIC, increase the buffer concentration (Ammonium Formate) to 20mM or lower the pH to 2.8 to ensure full protonation.
Cross-Talk: Inject pure standards of 1-MH and monitor the 170->124 transition. If a peak appears at the 1-MH retention time, you have cross-talk. Calculate the % interference and ensure your chromatographic resolution (
) is > 1.5.
Matrix Effects: Use
-3-MH as the internal standard. Do not use a generic amino acid standard, as HILIC ionization suppression varies significantly during the gradient.
References
Quantification of Nτ-Methylhistidine and Nπ-Methylhistidine in Chicken Plasma by Liquid Chromatography–Tandem Mass Spectrometry.
Source: The Journal of Poultry Science (2023).
URL:[Link]
Technical note: quantification of plasma 1- and 3-methylhistidine in dairy cows by high-performance liquid chromatography-tandem mass spectrometry.
Source: Journal of Dairy Science (2012).
URL:[Link]
Cost-Effective Simultaneous Determination of τ- and π-Methylhistidine in Dairy Bovine Plasma.
Source: Separations (MDPI).
URL:[Link][4]
3-Methylhistidine and 1-methylhistidine: Biological Significance.
Source: Bevital Medical Guide.
URL:[Link]
Executive Summary & Operational Context As researchers, we often treat metabolites like N-Acetyl-1-methyl-L-histidine (CAS: 84285-33-6) as benign biological byproducts. While this compound—a derivative of L-histidine oft...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Operational Context
As researchers, we often treat metabolites like N-Acetyl-1-methyl-L-histidine (CAS: 84285-33-6) as benign biological byproducts. While this compound—a derivative of L-histidine often utilized as a biomarker for muscle protein breakdown—is generally classified as non-hazardous under GHS (Globally Harmonized System) standards, its disposal requires strict adherence to laboratory stewardship protocols.
The Core Directive: "Non-hazardous" does not mean "drain-safe." In a regulated research environment, the disposal pathway is dictated not just by toxicity, but by physical state , chemical purity , and regulatory traceability .
This guide provides a self-validating workflow for disposing of N-Acetyl-1-methyl-L-histidine, ensuring your lab remains compliant with EPA (US), REACH (EU), and local EHS (Environmental Health & Safety) mandates.
Chemical Profile & Hazard Identification
Before disposal, verification of the specific isomer and chemical state is mandatory to prevent cross-contamination in waste streams.
84285-33-6 (Verify against container label; isomers exist)
Molecular Formula
CHNO
Physical State
White to off-white crystalline powder
Solubility
Highly soluble in water; slightly soluble in ethanol
GHS Classification
Not Classified as a hazardous substance (EC 1272/2008).[1][2][3]
Signal Word
None (Standard Lab Hygiene applies)
Storage Code
Green (General Chemical Storage)
Expert Insight: While lacking a "Danger" or "Warning" signal word, this compound is an organic amine derivative. In mixed waste streams, it can act as a nitrogen source, potentially supporting microbial growth in long-term waste storage. Do not leave aqueous waste containers unsealed.
Pre-Disposal Assessment Matrix
Disposal procedures differ based on whether you are discarding the pure reagent or a mixture (e.g., HPLC effluent). Use the following logic gate to determine your workflow.
Figure 1: Decision Matrix for N-Acetyl-1-methyl-L-histidine disposal based on physical state and solvent composition.
Detailed Disposal Protocols
Protocol A: Solid Waste (Pure Substance)
Applicable for: Expired reagent, spilled powder, or excess weighing residue.
Containment: Do not throw loose powder into the trash. Place the substance in a sealable container (e.g., screw-top jar or double-bagged heavy-duty polyethylene bag).
Labeling: Apply a "Non-Hazardous Chemical Waste" label.
Segregation: Place in the lab's Solid Dry Waste drum.
Caution: Ensure the drum does not contain incompatible oxidizers (e.g., solid nitrates), as organic amines can theoretically react, though the risk is low with this specific derivative.
Applicable for: Reagent dissolved in water, PBS, or saline only.
The "Drain" Question: While non-toxic, many institutions prohibit pouring any synthesized chemical down the sink to prevent BOD (Biological Oxygen Demand) spikes in wastewater treatment.
Recommended Action: Collect in a carboy labeled "Non-Hazardous Aqueous Waste."
pH Check: Ensure the solution pH is between 5 and 9 before adding to the central aqueous waste stream to prevent acid/base reactions in the drum.
Logistics & Compliance: The "Self-Validating" Label
To ensure your disposal is audit-proof, every waste container must carry a label that answers three questions: What is it? How much is there? What are the hazards?
Use the following workflow to generate a compliant label:
Figure 2: Compliance workflow for waste labeling. Note that "No Formulas" means writing "N-Acetyl..." rather than "C9H13N3O3" to assist emergency responders.
Emergency Procedures (Spill Response)
Although N-Acetyl-1-methyl-L-histidine is low-hazard, spills should be treated with standard laboratory hygiene to prevent slip hazards or particulate inhalation.
PPE: Standard (Nitrile gloves, Lab coat, Safety glasses).
Author: BenchChem Technical Support Team. Date: February 2026
Executive Safety Summary
Substance: N-Acetyl-1-methyl-L-histidine (L-NAc-1-MH)
CAS: 367-93-1 (Isomer specific) or 2497-02-1 (General N-Acetyl-L-histidine reference)
Physical State: White crystalline powder
Hazard Classification:Research Grade / Not Fully Characterized.
While often classified as non-hazardous under GHS criteria based on structural homology to L-Histidine, the toxicological properties of this specific metabolite have not been fully investigated. Standard Chemical Hygiene Plan (CHP) "Universal Precautions" apply.
Core Directive
Treat this substance as a potential respiratory and skin irritant . The primary operational risks are particulate inhalation during weighing and sample contamination from the operator.
Personal Protective Equipment (PPE) Matrix
The following PPE standards are non-negotiable for maintaining both operator safety and analytical purity (e.g., LC-MS/MS baselines).
PPE Category
Specification
Scientific Rationale (The "Why")
Ocular
ANSI Z87.1 Safety Glasses with side shields.
Prevents contact with airborne particulates during weighing or splashes during solubilization.
Latex is avoided due to potential protein interference in mass spectrometry. Nitrile offers superior chemical resistance to the organic solvents (e.g., Methanol/Acetonitrile) often used in downstream analysis.
Respiratory
Certified Fume Hood (Face velocity: 80–100 fpm) OR N95/P2 Particulate Respirator if open-bench handling is unavoidable.
As a micronized powder, static charge can cause aerosolization. Inhalation may trigger mucosal irritation even in "non-toxic" amino acid derivatives.
Body
Lab Coat (Cotton/Poly blend), buttoned to collar.
Prevents accumulation of powder on street clothes, mitigating "take-home" exposure risks.
Operational Protocol: Handling & Solubilization
This workflow is designed to minimize static discharge and aerosolization.
Phase A: Preparation & Weighing
Environmental Control: Perform all weighing operations inside a chemical fume hood or a biological safety cabinet (BSC) with airflow turned on.
Static Mitigation: Use an anti-static gun or static dissipative weighing boats. Amino acid derivatives are prone to static cling, which leads to mass inaccuracy and dispersion.
Taring: Place the weighing boat on the balance, close draft shield, and tare.
Transfer: Use a micro-spatula. Do not pour directly from the stock bottle.
Phase B: Solubilization
N-Acetyl-1-methyl-L-histidine is water-soluble.[1] However, for metabolic assays, it is often dissolved in buffers.
Solvent Addition: Add solvent (Water/PBS) slowly down the side of the vessel to prevent "puffing" of the powder.
Vortexing: Cap the vial tightly before vortexing. Do not sonicate open vessels.
Labeling: Mark the vial with Compound Name , Concentration , Date , and User Initials .
Workflow Visualization
The following diagram outlines the critical decision paths for handling this substance safely.
Figure 1: Decision logic for safe handling and PPE selection based on engineering controls availability.
Disposal & Spill Management[1]
Disposal Protocol:
Solid Waste: Contaminated gloves, weighing boats, and paper towels must be disposed of in the Solid Chemical Waste container. Do not use regular trash.
Liquid Waste: Aqueous solutions should be disposed of in Aqueous/Buffer Waste streams. If mixed with organic solvents (e.g., HPLC mobile phases), use Organic Solvent Waste .
Spill Response:
Dry Spill: Do not sweep dry dust (creates aerosols). Cover with a wet paper towel (water or ethanol) to dampen, then wipe up.
Wet Spill: Absorb with paper towels. Clean area with 70% Ethanol and water.
References
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 94220, N-Acetyl-1-methyl-L-histidine. Retrieved from [Link]
Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance (OSHA 3404-11R). Retrieved from [Link]